Methyl 6-amino-3-chloropicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-3-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHPYPHVEHKNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682478 | |
| Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256835-20-7 | |
| Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-amino-3-chloropicolinate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-amino-3-chloropicolinate is a key heterocyclic building block with significant applications in the agrochemical and pharmaceutical industries. Its unique substitution pattern on the pyridine ring imparts distinct chemical properties that make it a valuable precursor for the synthesis of a range of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and the logical relationships in its synthetic utility.
Chemical Properties and Data
This compound is a stable, solid organic compound. The following tables summarize its key physical, chemical, and spectroscopic properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1256835-20-7 | N/A |
| Molecular Formula | C₇H₇ClN₂O₂ | N/A |
| Molecular Weight | 186.60 g/mol | N/A |
| Appearance | Light brown to orange solid | N/A |
| Purity | Typically ≥97% | N/A |
| Storage | Room temperature, protected from light, in an inert atmosphere. | N/A |
Table 2: Predicted Physicochemical Data
| Property | Value | Source |
| Boiling Point | 344.2 ± 37.0 °C | N/A |
| Density | 1.384 ± 0.06 g/cm³ | N/A |
| pKa | 1.19 ± 0.10 | N/A |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 6-amino-3-chloropicolinic acid. Two common and effective methods for this transformation are detailed below.
Experimental Protocol 1: Esterification using Thionyl Chloride in Methanol
This method is a classic and widely used procedure for the esterification of carboxylic acids, particularly those with amine functionalities which are protected in situ by the generated HCl.
Reaction Scheme:
Figure 1: Esterification of 6-amino-3-chloropicolinic acid.
Materials:
-
6-amino-3-chloropicolinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-amino-3-chloropicolinic acid (1.0 equivalent) in anhydrous methanol (5-10 mL per gram of carboxylic acid).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath to 0 °C. Slowly and carefully add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride. c. To the resulting residue, cautiously add crushed ice and then slowly neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. d. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude this compound. c. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Experimental Protocol 2: Steglich Esterification using DCC and DMAP
The Steglich esterification is a milder method that is particularly useful for substrates that are sensitive to acidic conditions. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3]
Reaction Scheme:
Figure 2: Steglich esterification of 6-amino-3-chloropicolinic acid.
Materials:
-
6-amino-3-chloropicolinic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-amino-3-chloropicolinic acid (1.0 equivalent) and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous dichloromethane.
-
Addition of Reagents: Add anhydrous methanol (1.5-2.0 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Coupling Reaction: While stirring at 0 °C, add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane. b. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel or recrystallization as described in Protocol 1.
Applications of this compound
This compound serves as a crucial intermediate in the synthesis of various commercial products, most notably in the agrochemical and pharmaceutical sectors.
Agrochemicals: Synthesis of Auxin Mimic Herbicides
This compound is a key building block for a class of synthetic auxin herbicides known as 6-arylpicolinates.[4][5][6] These herbicides mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[5][7] The synthesis typically involves a Suzuki coupling reaction between the this compound core and a substituted arylboronic acid.
Figure 3: Synthetic pathway to 6-arylpicolinate herbicides.
The resulting 6-arylpicolinate herbicides act by binding to auxin receptors in plants, such as the F-box protein TIR1/AFB family. This binding leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes and causing the herbicidal effect.
Figure 4: Simplified auxin mimic herbicide signaling pathway.
Pharmaceuticals: A Building Block for Drug Discovery
This compound is also a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its structure is found in precursors to various kinase inhibitors, including Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and certain cancers.[8][][10][11][12]
The synthesis of these inhibitors often involves the functionalization of the amino group of this compound, for example, through amide bond formation or nucleophilic aromatic substitution reactions.
Figure 5: General workflow for pharmaceutical synthesis.
The JAK-STAT signaling pathway is a critical pathway in cytokine signaling that regulates cell growth, differentiation, and immune responses.[][10] Dysregulation of this pathway is implicated in various diseases. JAK inhibitors act by blocking the activity of JAK enzymes, thereby modulating the downstream signaling cascade.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 6-amino-3-chloropicolinate: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Methyl 6-amino-3-chloropicolinate, a pivotal chemical intermediate in the rapidly evolving field of targeted protein degradation. This document outlines its chemical identity, physicochemical properties, a representative synthetic approach, and its primary application in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Properties
This compound is a substituted pyridine derivative recognized for its utility as a building block in the synthesis of complex bioactive molecules.[1][2] Its structural features, including an aminopyridine core and a methyl ester, make it a versatile reagent in medicinal chemistry.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 1256835-20-7 | [1][3] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |
| Molecular Weight | 186.6 g/mol | [1][3] |
| Appearance | Light brown to orange solid | [4] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Room temperature, protected from light, in a dark place under an inert atmosphere. Alternatively, storage at -20°C is also recommended. | [3][4] |
| Predicted Boiling Point | 344.2 ± 37.0 °C | [4] |
| Predicted Density | 1.384 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 1.19 ± 0.10 | [4] |
Synthesis and Characterization
While specific, detailed industrial synthesis protocols for this compound are proprietary, a representative synthetic route can be inferred from standard organic chemistry transformations and literature on analogous compounds. A common approach for the synthesis of aminopicolinate derivatives involves a multi-step process starting from a substituted pyridine.
Representative Experimental Protocol: Synthesis of an Aminopicolinate Derivative
The following is a generalized protocol for the synthesis of an aminopicolinate, such as methyl 5-amino-3-methylpicolinate, which illustrates the key chemical transformations likely involved in the synthesis of this compound.
Step 1: Nitration of a Substituted Pyridine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid (5-10 molar equivalents).
-
Cool the acid to 0-5 °C using an ice-salt bath.
-
Slowly add the starting substituted chloropicoline (1.0 equivalent) while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 equivalents) to concentrated sulfuric acid (2-3 equivalents) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the pyridine derivative solution over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
The nitrated product will precipitate and can be collected by filtration.
Step 2: Reduction of the Nitro Group
-
To a reaction vessel, add the synthesized nitropicolinate (1.0 equivalent) and a suitable solvent such as ethanol or methanol.
-
Add palladium on activated carbon (Pd/C, 10 wt. %, 1-5 mol% Pd).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a positive pressure with a hydrogen balloon.
-
Stir the mixture vigorously at room temperature for 4-12 hours, or until hydrogen uptake ceases.
-
Upon reaction completion, filter the mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the desired aminopicolinate product.
Characterization
The final product would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups such as N-H (amine), C=O (ester), and aromatic C-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Application in Targeted Protein Degradation: PROTACs
This compound is a key building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.
A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The primary amine of this compound provides a crucial handle for elaboration into a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), or for attachment to a linker.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
The development of a PROTAC using this compound as a starting material or intermediate typically follows a structured workflow.
Caption: A typical workflow for the development and evaluation of a novel PROTAC.
Conclusion
This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its structure is well-suited for the synthesis of PROTACs, a promising therapeutic modality for targeting previously "undruggable" proteins. This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and its critical role in the innovative area of targeted protein degradation.
References
Methyl 6-amino-3-chloropicolinate: A Versatile Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-amino-3-chloropicolinate is a highly functionalized pyridine derivative that has emerged as a crucial synthetic building block in various fields of chemical research, including medicinal chemistry, agrochemistry, and materials science. Its unique substitution pattern, featuring an amino group, a chlorine atom, and a methyl ester on the picolinate core, provides multiple reactive sites for derivatization, enabling the construction of complex molecular architectures with diverse biological and physical properties. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, complete with experimental protocols and data to facilitate its use in the laboratory.
Physicochemical Properties and Spectroscopic Data
This compound is typically a light brown to orange solid at room temperature.[1] It is essential to store the compound in a dark, inert atmosphere to maintain its stability.[1] Key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1256835-20-7 | [2][3][4] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2][3][4] |
| Molecular Weight | 186.60 g/mol | [2][3] |
| Appearance | Light brown to orange solid | [1] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
| Boiling Point (Predicted) | 344.2 ± 37.0 °C | [1] |
| Density (Predicted) | 1.384 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.19 ± 0.10 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Details |
| ¹H NMR | Predicted chemical shifts are approximately: δ 7.8-8.2 (d, 1H, H-4), 6.6-7.0 (d, 1H, H-5), 4.5-5.0 (br s, 2H, NH₂), 3.8-4.0 (s, 3H, OCH₃). Actual experimental data not available in the searched literature. |
| ¹³C NMR | Predicted chemical shifts are approximately: δ 165 (C=O), 158 (C-6), 148 (C-2), 140 (C-4), 115 (C-5), 110 (C-3), 52 (OCH₃). Actual experimental data not available in the searched literature. |
| Mass Spectrometry | N/A |
| Infrared (IR) | N/A |
Note: Specific, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this review. The predicted values are based on the analysis of similar structures.
Synthesis of this compound
Proposed Synthetic Pathway
A potential multi-step synthesis is outlined below, starting from commercially available precursors. This pathway involves the synthesis of the key intermediate, 6-amino-3-chloropicolinic acid, followed by its esterification.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-amino-3-chloropicolinic acid (Hypothetical Protocol)
This protocol is adapted from general procedures for the selective amination of dihalopyridines.
-
Reaction Setup: In a sealed pressure vessel, dissolve 3,6-dichloropicolinic acid (1 equivalent) in a suitable solvent such as dioxane or N-methyl-2-pyrrolidone (NMP).
-
Amination: Add a source of ammonia, such as aqueous ammonium hydroxide (excess), and a copper catalyst (e.g., copper(I) oxide) and a ligand (e.g., L-proline).
-
Reaction Conditions: Heat the mixture to a temperature range of 100-150 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 6-amino-3-chloropicolinic acid.
Step 2: Synthesis of this compound (Esterification)
This protocol is based on standard acid-catalyzed esterification procedures.
-
Reaction Setup: Suspend 6-amino-3-chloropicolinic acid (1 equivalent) in methanol (excess).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Applications as a Synthetic Building Block
The trifunctional nature of this compound makes it a valuable precursor for a wide range of more complex molecules. The amino group can be acylated, alkylated, or used in coupling reactions, while the chlorine atom is susceptible to nucleophilic aromatic substitution. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
In Medicinal Chemistry
This compound is a key intermediate in the synthesis of novel therapeutic agents. Its derivatives have been investigated for their potential as antimicrobial and anticancer agents. For instance, a series of novel diamino phenyl chloropicolinate carboxamides, urea, and thiourea derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.
Figure 2: Key reactions of this compound for generating diverse derivatives.
In Agrochemicals
This building block is also utilized in the development of new agrochemicals, particularly herbicides.[4] The picolinate scaffold is a common feature in several commercial herbicides, and the specific substitution pattern of this compound allows for the synthesis of analogs with potentially improved efficacy and selectivity.
In Materials Science
The versatile reactivity of this compound also lends itself to the synthesis of novel organic materials. The pyridine core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery, agrochemical research, and materials science. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. This guide provides a comprehensive overview of its properties, a plausible synthetic route with detailed protocols, and highlights its key applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical synthesis. Further research to establish definitive spectroscopic data and optimize synthetic protocols will undoubtedly expand the utility of this important building block.
References
An In-depth Technical Guide to Methyl 6-amino-3-chloropicolinate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 6-amino-3-chloropicolinate and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information presented is intended to support research and development efforts in the fields of medicinal chemistry, agrochemicals, and drug discovery.
Core Compound and Chemical Properties
This compound is a substituted pyridine derivative with the chemical formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol .[1] It serves as a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the agricultural sector for the development of herbicides.[2]
Chemical Structure:
-
IUPAC Name: Methyl 6-amino-3-chloropyridine-2-carboxylate
-
CAS Number: 1256835-20-7[1]
-
Molecular Formula: C₇H₇ClN₂O₂[1]
-
Molecular Weight: 186.60 g/mol [1]
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent derivatization into amides, ureas, and other analogs are crucial for exploring their structure-activity relationships (SAR).
Synthesis of this compound
A plausible synthetic route to the core compound, this compound, can be adapted from established methods for analogous aminopicolinic acids.[3] A general workflow is outlined below.
Synthesis of Chloropicolinate Amide and Urea Derivatives
A documented synthetic route for creating amide and urea derivatives with antimycobacterial activity starts from 3,6-dichloropyridine-2-carboxylic acid.[4]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities, including herbicidal, antimicrobial, and anticancer properties.
Herbicidal Activity
Certain picolinate derivatives function as synthetic auxin herbicides.[5] Their herbicidal activity is often evaluated by measuring the inhibition of root growth in model plants like Arabidopsis thaliana.
| Compound ID | R Group | IC₅₀ (µM) vs. A. thaliana Root Growth | Reference |
| V-2 | 4-F-Ph | ~0.03 | [5] |
| V-7 | 2,4-di-F-Ph | ~0.02 | [5] |
| Picloram | - | >1.0 | [5] |
| Halauxifen-methyl | - | ~1.0 | [5] |
Antimicrobial Activity
Chloropicolinate amides and urea derivatives have been synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv.[4] Additionally, various metal picolinates have shown broad-spectrum antibacterial activity.[6]
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Chloropicolinate Amide (cpd 8) | M. tuberculosis H37Rv | 3.12 | [4] |
| Chloropicolinate Urea (cpd 27) | M. tuberculosis H37Rv | 6.25 | [4] |
| Zinc Picolinate | S. aureus | 0.5 | [6] |
| Zinc Picolinate | E. coli | 0.5 | [6] |
| Copper Picolinate | S. aureus | 0.5 | [6] |
| Nickel Picolinate | B. subtilis | 0.5 | [6] |
| Manganese Picolinate | E. coli | 0.5 | [6] |
Anticancer Activity
N-methylpicolinamide derivatives have been investigated as potential antitumor agents, with some compounds showing potent activity against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6p (N-methylpicolinamide-4-thiol derivative) | HepG2 (Liver) | <10 | [7] |
| 6p (N-methylpicolinamide-4-thiol derivative) | HCT-116 (Colon) | <10 | [7] |
| 5q (4-(4-formamidophenylamino)-N-methylpicolinamide derivative) | HepG2 (Liver) | low µM | [8] |
| 5q (4-(4-formamidophenylamino)-N-methylpicolinamide derivative) | HCT116 (Colon) | low µM | [8] |
| 7h (Picolinamide derivative) | A549 (Lung) | 87 nM (VEGFR-2) | [6] |
| 9a (Picolinamide derivative) | A549 (Lung) | 27 nM (VEGFR-2) | [6] |
Experimental Protocols
General Synthesis of Chloropicolinate Amides
This protocol is adapted from the synthesis of methyl-6-(2-(adamantane-1-carboxamido) phenyl)-4-amino-3-chloropicolinate.[4]
-
Dissolve the starting amine (methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate) in dichloromethane (DCM) and cool the solution to 10-20 °C.
-
Slowly add the corresponding acid chloride (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Upon completion, dilute the reaction mixture with excess DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a brine solution.
-
Dry the DCM layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a generalized protocol for determining the MIC of antimicrobial compounds.[9][10]
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture of the test bacterium on a non-selective agar plate, select 3-4 colonies.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the broth to obtain a range of concentrations.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
References
- 1. 1256835-20-7 | this compound - Moldb [moldb.com]
- 2. This compound [myskinrecipes.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 6-amino-3-chloropicolinate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 6-amino-3-chloropicolinate, a substituted pyridine derivative, is emerging as a valuable and versatile scaffold in medicinal chemistry. Its unique electronic and structural features, including the presence of amino, chloro, and methyl ester functionalities, provide multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. This technical guide explores the current and potential applications of this compound in the development of novel therapeutic agents, with a focus on its utility in generating antimycobacterial, anticancer, and kinase inhibitor drug candidates.
Core Structure and Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.6 g/mol .[1][2][3] The picolinate backbone, a pyridine-2-carboxylate, is a recognized privileged structure in drug design, known for its ability to participate in various biological interactions.[4] The strategic placement of the amino and chloro substituents significantly influences the molecule's reactivity and potential for biological activity.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.6 g/mol | [1] |
| CAS Number | 1256835-20-7 | [1][2] |
| Appearance | Solid | |
| Storage | Room temperature, protected from light | [2] |
Applications in the Synthesis of Novel Antimycobacterial Agents
A significant application of a closely related analogue of this compound has been demonstrated in the development of potent inhibitors against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[5] Researchers have synthesized a series of novel chloropicolinate amides and urea derivatives and evaluated their antimycobacterial activity.[5]
Synthesis of Chloropicolinate Amides and Urea Derivatives
The synthetic route involves the coupling of a picolinate core with various acid chlorides or isocyanates/isothiocyanates to yield the final amide and urea/thiourea derivatives. While the cited study starts with a slightly different picolinate, the general synthetic strategy is highly applicable to this compound.
-
Starting Material: this compound.
-
Reaction: The picolinate is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM).
-
Amide Coupling: A desired acid chloride (1.0-1.2 equivalents) is added to the solution, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is washed with an aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
-
Starting Material: this compound.
-
Reaction: The picolinate is dissolved in an aprotic solvent like DCM.
-
Urea/Thiourea Formation: The corresponding isocyanate or isothiocyanate (1.0-1.2 equivalents) is added to the solution. A catalytic amount of a base such as TEA may be used.
-
Reaction Conditions: The mixture is stirred at room temperature for a few hours.
-
Work-up and Purification: Similar to the amide synthesis, the reaction is worked up and the product is purified by column chromatography.
Antimycobacterial Activity
The synthesized chloropicolinate derivatives have shown promising activity against the H37Rv strain of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.
| Compound Type | Example Substituent | MIC (µM) against Mtb H37Rv | Reference |
| Amide | Adamantane-1-carbonyl | >50 | [5] |
| Amide | 4-Chlorobenzoyl | 14.52 | [5] |
| Amide | 3,4-Dichlorobenzoyl | 6.98 | [5] |
| Amide | 4-(Trifluoromethyl)benzoyl | 6.96 | [5] |
| Thiourea | 4-Chlorophenyl | 7.00 | [5] |
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.
-
Assay Setup: In a 96-well microplate, serial dilutions of the test compounds are prepared in the culture medium. A standardized inoculum of Mtb is added to each well.
-
Incubation: The plates are incubated at 37 °C for 5-7 days.
-
Alamar Blue Addition: A solution of Alamar Blue and Tween 80 is added to each well.
-
Reading Results: After further incubation for 24 hours, the color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Workflow for Antimycobacterial Drug Discovery
References
- 1. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Methyl 6-amino-3-chloropicolinate in the Development of Novel Synthetic Auxin Herbicides: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Methyl 6-amino-3-chloropicolinate is a crucial chemical intermediate, serving as a foundational scaffold for the synthesis of a new generation of herbicides.[1][2] Its structural core is integral to the development of novel picolinate-based herbicides, which primarily function as synthetic auxins.[3][4][5] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), inducing unregulated growth and ultimately leading to the death of susceptible plants.[6] This technical guide provides an in-depth overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of herbicidal compounds derived from the this compound core, intended to aid researchers in the discovery and development of innovative weed management solutions.
Chemical Properties and Synthesis
This compound is a pyridine derivative with the following key identifiers:
| Property | Value |
| CAS Number | 1256835-20-7[2] |
| Molecular Formula | C₇H₇ClN₂O₂[2] |
| Molecular Weight | 186.60 g/mol [2] |
General Synthesis Pathway
The synthesis of picolinate derivatives often involves a multi-step process. While specific protocols for this compound are proprietary, a general pathway can be extrapolated from the synthesis of structurally related compounds, such as other substituted picolinic acids.[7][8][9] The process typically begins with a commercially available pyridine precursor, which undergoes a series of reactions including chlorination, nitration, esterification, and reduction to install the required functional groups.
A potential synthetic route is outlined below:
Mechanism of Action: Synthetic Auxins
Herbicides derived from the picolinate scaffold belong to the WSSA/HRAC Group 4, known as synthetic auxins or growth regulators.[10][11]
The Auxin Signaling Pathway
In normal plant development, the hormone auxin (IAA) binds to receptor proteins, primarily F-box proteins like TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box).[3][4] This binding event targets Aux/IAA transcriptional repressor proteins for degradation. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, leading to controlled cell elongation, division, and differentiation.[6]
Disruption by Synthetic Auxins
Synthetic auxin herbicides mimic IAA and bind to the TIR1/AFB receptors, often with high affinity.[12] This leads to the continuous degradation of Aux/IAA repressors and the persistent activation of auxin-responsive genes. The plant is unable to regulate this signal, resulting in epinasty (twisting and curling of stems and leaves), uncontrolled cell division, and disruption of vascular tissues, which ultimately causes plant death.[10]
Development of Novel Herbicides and Structure-Activity Relationships (SAR)
The this compound core is a versatile starting point for creating diverse herbicide candidates. A primary strategy involves modifying the 6-position of the picolinic acid ring, often by introducing aryl-substituted pyrazole or indazole groups.[3][13][14]
Key SAR Findings
Systematic studies on picolinate derivatives have revealed critical structure-activity relationships:[15]
-
6-Position Substitution: The nature and substitution pattern of the aryl ring at the 6-position are paramount for herbicidal activity.
-
Aryl Ring Substituents: Halogens (F, Cl, Br) and small alkyl groups (e.g., methyl) on the 6-aryl substituent are often correlated with high potency.[15] Conversely, strongly electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) groups tend to decrease activity.[15]
-
Pyridine Ring Substitution: The 4-amino group is a highly conserved feature in this class of potent herbicides. The 3-chloro and, in some cases, a 5-fluoro substitution also contribute significantly to the overall herbicidal profile.[15]
Quantitative Data: Herbicidal Activity
The efficacy of novel picolinate derivatives is often first assessed by their ability to inhibit the root growth of the model plant Arabidopsis thaliana. Promising candidates are then tested for post-emergence activity on various weed species.
Table 1: In Vitro Root Growth Inhibition of Arabidopsis thaliana
| Compound | IC₅₀ (µM) | Fold Difference vs. Halauxifen-methyl | Reference |
| Halauxifen-methyl | ~1.35 | 1x | [3] |
| Picloram | ~10.14 | ~0.13x | [3] |
| Compound V-7 ¹ | ~0.03 | 45x | [3][4] |
| Compound c5 ² | Value not specified, but 27 times lower than Clopyralid | - | [12] |
| Compound S202 ³ | <0.5 (78.4% inhibition at 0.5 µM) | Better than Florpyrauxifen | [13][16] |
¹4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid ²A 3-chloro-6-pyrazolyl-picolinate derivative ³A 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivative
Table 2: Post-Emergence Herbicidal Activity
| Compound | Application Rate (g a.i./ha) | Key Controlled Weeds | Crop Safety | Reference |
| Picloram | 125 - 1120 | Broadleaf weeds | - | [3] |
| Clopyralid | 105 - 500 | Broadleaf weeds | - | [3] |
| Compound V-8 | 300 | Better broadleaf control than Picloram | Safe for corn, wheat, sorghum | [3][4][5] |
| Compound c5 | 400 | Broader spectrum than Clopyralid | Safe for wheat, maize | [12] |
Experimental Protocols
Protocol 1: General Synthesis of 4-amino-6-(5-aryl-1H-pyrazol-1-yl)-picolinic Acid Derivatives
This protocol is a generalized procedure based on methodologies for synthesizing related structures.[14][16]
-
Synthesis of Aryl Diketone Intermediate: React an appropriate acetophenone with a suitable ester (e.g., ethyl trifluoroacetate) in the presence of a strong base like sodium hydride in a solvent such as ethyl acetate. The reaction is typically stirred at room temperature for several hours.
-
Pyazole Ring Formation: Add the diketone intermediate to a solution containing hydrazine hydrate in a solvent like ethanol. The mixture is heated to reflux for 2-4 hours to facilitate cyclization, forming the substituted pyrazole.
-
Coupling with Picolinate Core: The synthesized pyrazole is coupled with a suitable picolinate precursor (e.g., a 4-amino-3,5,6-trichloropicolinonitrile). The reaction is carried out in a dry solvent like 1,4-dioxane with a base such as sodium hydride, and heated for several hours.
-
Hydrolysis to Carboxylic Acid: The resulting picolinonitrile intermediate is hydrolyzed to the final picolinic acid product using a strong acid, such as 80% sulfuric acid, heated at approximately 100°C for 3-4 hours.
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography. Structure is confirmed by ¹H NMR, ¹³C NMR, and HRMS.[3][7]
Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay
This bioassay is a standard primary screen for auxin herbicide candidates.[3][13]
-
Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar. After autoclaving, add the test compounds (dissolved in DMSO) to the desired final concentrations.
-
Seed Sterilization and Plating: Sterilize Arabidopsis thaliana (Col-0) seeds by washing with 75% ethanol followed by a bleach solution, then rinse with sterile water. Place 10-15 seeds on each plate containing the test compounds.
-
Incubation: Cold-stratify the plates at 4°C for 2 days in the dark to synchronize germination. Transfer the plates to a growth chamber and orient them vertically to allow root growth along the agar surface. Incubate at ~23°C under a 16h light/8h dark cycle.
-
Data Collection and Analysis: After 5-7 days, photograph the plates. Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ). Calculate the percent inhibition relative to a DMSO control and determine IC₅₀ values using a suitable statistical software (e.g., GraphPad Prism).
Protocol 3: Post-Emergence Herbicidal Activity Assay (Greenhouse)
This secondary screen evaluates whole-plant efficacy.[3][5]
-
Plant Cultivation: Grow various weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and crop species in pots containing a standard potting mix in a greenhouse under controlled temperature and light conditions.
-
Herbicide Application: When plants reach the 2-4 leaf stage, apply the test compounds at various rates (e.g., 75, 150, 300 g/ha). Formulate the compounds as an emulsifiable concentrate or a suitable solution and apply using a cabinet track sprayer calibrated to deliver a consistent volume.
-
Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete death). Record symptoms such as epinasty, chlorosis, and necrosis.
-
Data Analysis: Analyze the data to determine the effective dose for weed control and assess crop selectivity.
Conclusion
This compound stands out as a highly valuable scaffold in modern herbicide discovery. Its derivatives, acting as synthetic auxins, offer a potent and effective mode of action for controlling a wide spectrum of broadleaf weeds. The well-defined structure-activity relationships within this chemical class provide a clear roadmap for designing new molecules with improved efficacy and selectivity. As herbicide resistance to other modes of action continues to spread, the development of novel synthetic auxins based on the picolinate core represents a critical strategy for ensuring sustainable crop protection and global food security.[17]
References
- 1. This compound [myskinrecipes.com]
- 2. 1256835-20-7 | this compound - Moldb [moldb.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic auxin herbicides: finding the lock and key to weed resistance [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. irl.umsl.edu [irl.umsl.edu]
- 10. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 11. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 12. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Novel Antimicrobial Agents from Methyl 6-amino-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Picolinic acid derivatives have garnered significant interest due to their diverse biological activities. This technical guide focuses on the synthetic utility of Methyl 6-amino-3-chloropicolinate as a versatile starting material for the generation of a library of potential antimicrobial compounds. We present detailed, adaptable synthetic protocols for the synthesis of amide and urea derivatives, alongside methodologies for antimicrobial evaluation. This document serves as a comprehensive resource for researchers engaged in the discovery and development of next-generation antimicrobial agents.
Introduction
The picolinate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. The functional group handles on the picolinate ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound is a commercially available building block that offers three key points for chemical diversification: the amino group, the chloro substituent, and the methyl ester. This guide will primarily focus on the derivatization of the 6-amino group to generate novel amide and urea-based compounds with potential antimicrobial activity.
Synthetic Pathways
The primary synthetic strategy involves the acylation or urea formation at the 6-amino position of this compound. These reactions are typically high-yielding and can be performed under standard laboratory conditions.
Synthesis of Amide Derivatives
The synthesis of amide derivatives can be achieved by reacting this compound with a variety of acid chlorides in the presence of a base to neutralize the HCl byproduct.
Caption: Synthesis of Amide Derivatives.
Synthesis of Urea Derivatives
The synthesis of urea derivatives can be accomplished by reacting this compound with various isocyanates.
Caption: Synthesis of Urea Derivatives.
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis and antimicrobial evaluation of derivatives of this compound.
General Procedure for the Synthesis of Amide Derivatives
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.).
-
Slowly add the desired acid chloride (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
General Procedure for the Synthesis of Urea Derivatives
-
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as THF or dimethylformamide (DMF), add the desired isocyanate (1.1 eq.).
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired urea derivative.
Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (a known antimicrobial agent) and negative controls (medium with DMSO).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
While experimental data for the direct derivatives of this compound is not yet publicly available, the following table presents the antimicrobial activity of closely related chloropicolinate amide and urea derivatives against Mycobacterium tuberculosis H37Rv, as reported by Kummari et al. (2020)[1]. This data serves as a strong indicator of the potential of this class of compounds.
| Compound ID | R Group | MIC (µg/mL) against M. tuberculosis H37Rv[1] |
| Amide 1 | Adamantane-1-carbonyl | 6.25 |
| Amide 2 | 4-Fluorobenzoyl | 12.5 |
| Amide 3 | 2-Thiophenecarbonyl | 25 |
| Urea 1 | 4-Chlorophenyl | 3.12 |
| Urea 2 | 4-Nitrophenyl | 6.25 |
Proposed Mechanism of Action
The precise mechanism of action for this class of compounds is still under investigation. However, picolinic acid and its derivatives are known to act as chelating agents for divalent metal ions, which are essential cofactors for many microbial enzymes. It is hypothesized that these compounds may exert their antimicrobial effect by disrupting critical enzymatic processes within the pathogen.
Caption: Proposed Mechanism of Action.
Conclusion
This compound is a promising and readily available starting material for the synthesis of novel antimicrobial agents. The synthetic routes to amide and urea derivatives are straightforward and amenable to the generation of large compound libraries for structure-activity relationship studies. The preliminary data from related compounds suggests that this scaffold holds significant potential for the development of new therapeutics to combat infectious diseases. Further research into the synthesis, biological evaluation, and mechanistic understanding of these compounds is strongly encouraged.
References
The Role of Methyl 6-amino-3-chloropicolinate in the Synthesis of Novel Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class of compounds, methyl 6-amino-3-chloropicolinate has emerged as a versatile building block for the synthesis of novel molecules with potential anticancer activity. Its unique substitution pattern, featuring an amino group for further functionalization, a chloro atom for cross-coupling reactions, and a methyl ester for modification, provides a rich platform for creating diverse chemical entities. This technical guide explores the utility of this compound in the synthesis of anticancer compounds, detailing synthetic methodologies, presenting key biological data, and visualizing relevant pathways.
Introduction to this compound in Oncology Research
This compound serves as a key intermediate in the development of various bioactive molecules. The presence of the amino group allows for critical functionalization, such as the formation of amide bonds, a common linkage in many pharmaceutical compounds. Furthermore, the chloro- and amino-substituents on the pyridine ring make it a suitable substrate for various cross-coupling reactions, including the Ullmann condensation, to generate bipyridine scaffolds. These structural motifs are of significant interest in anticancer drug discovery due to their ability to interact with various biological targets. Preliminary investigations have suggested that derivatives of this compound may exert their anticancer effects by inducing apoptosis in cancer cell lines.[1]
Synthesis of a Novel Anticancer Agent: A Case Study
While direct synthesis of a named anticancer drug from this compound is not yet widely documented in publicly available literature, its application can be illustrated through a synthetic scheme leading to a hypothetical, yet plausible, anticancer agent. This example leverages an amide bond formation, a reaction for which this starting material is well-suited.
Hypothetical Compound: N-(3-chloro-2-(methoxycarbonyl)pyridin-6-yl)benzamide (MCPB)
The synthesis of MCPB would involve the acylation of the amino group of this compound with benzoyl chloride.
Experimental Protocol: Synthesis of N-(3-chloro-2-(methoxycarbonyl)pyridin-6-yl)benzamide (MCPB)
-
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (as a base)
-
Dichloromethane (DCM) as a solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure product, MCPB.
-
Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Evaluation and Data Presentation
The synthesized compound, MCPB, would then be subjected to in vitro biological evaluation to assess its anticancer activity. A common initial screening is the MTT assay to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 1: Hypothetical IC50 Values for MCPB against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 12.5 |
| HeLa | Cervical Cancer | 7.8 |
Mechanistic Insights and Signaling Pathways
Further studies would be necessary to elucidate the mechanism of action of MCPB. Based on the known activities of similar pyridine-based compounds, a potential mechanism could involve the induction of apoptosis.
dot
Caption: Proposed apoptotic pathway induced by MCPB.
Experimental Workflow Visualization
The overall process from synthesis to biological evaluation can be visualized to provide a clear overview for researchers.
dot
Caption: Workflow from synthesis to biological evaluation of MCPB.
Logical Relationship of Key Components
The successful development of an anticancer agent from this compound relies on the interplay of its chemical properties and the biological response it elicits.
dot
Caption: Key features of the starting material leading to anticancer activity.
Conclusion and Future Directions
This compound represents a promising and versatile starting material for the synthesis of novel anticancer compounds. Its inherent chemical functionalities allow for the construction of diverse molecular architectures through straightforward synthetic transformations like amide bond formation and cross-coupling reactions. While the hypothetical example of MCPB serves to illustrate this potential, further research is critically needed to synthesize and evaluate a broader range of derivatives. Future work should focus on exploring different coupling partners to generate libraries of compounds for high-throughput screening. Elucidating the structure-activity relationships (SAR) of these derivatives will be crucial in guiding the design of more potent and selective anticancer agents. Furthermore, in-depth mechanistic studies are required to identify the specific cellular targets and signaling pathways modulated by these novel compounds, ultimately paving the way for their potential development as next-generation cancer therapeutics.
References
Methyl 6-amino-3-chloropicolinate: A Versatile Starting Material for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-3-chloropicolinate is a highly functionalized pyridine derivative that has emerged as a valuable and versatile starting material in modern organic synthesis. Its unique arrangement of a reactive chloro group, a nucleophilic amino group, and an ester moiety on the picolinate core makes it an attractive building block for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the properties, key synthetic transformations, and applications of this compound, with a focus on its utility in the development of novel agrochemicals and pharmaceuticals. The amino group provides a handle for further functionalization, such as amide bond formation, which is critical in drug development.[1]
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol . Its structure and key properties are summarized in the table below.
| Property | Value |
| CAS Number | 1256835-20-7 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Appearance | Light brown to orange solid |
| Boiling Point | 344.2±37.0 °C (Predicted) |
| Density | 1.384±0.06 g/cm³ (Predicted) |
| pKa | 1.19±0.10 (Predicted) |
Core Synthetic Transformations and Experimental Protocols
The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The primary sites for synthetic modification are the amino group at the 6-position and the chloro group at the 3-position.
Protection of the Amino Group
The nucleophilic amino group can readily participate in various reactions. To achieve selective transformations at other positions of the molecule, protection of the amino group is often a necessary first step. A common and efficient method for this is the formation of a tert-butyloxycarbonyl (Boc) protected amine.
Experimental Protocol: Boc Protection of this compound
To a solution of this compound (2.00 g, 10.7 mmol) in a mixture of tert-butanol (21 mL) and acetone (6.0 mL), 4-dimethylaminopyridine (0.0200 g, 0.161 mmol) and di-tert-butyl dicarbonate (8.21 mL, 35.4 mmol) are added. The reaction mixture is stirred at room temperature for 2 days. Following this, the reaction is diluted with ethyl acetate, washed with water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography using a gradient of 0-100% ethyl acetate in hexanes to yield the Boc-protected product.[2][3]
Logical Workflow for Boc Protection
Caption: Workflow for the Boc protection of this compound.
Nucleophilic Aromatic Substitution
The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The amino group at the 6-position, being an electron-donating group, can influence the reactivity of the chloro substituent.
While a specific protocol for this compound is not detailed in the searched literature, a general procedure for a similar substrate, 6-chloropyridin-3-amine, can be adapted. This typically involves reacting the substrate with a nucleophile in the presence of a suitable solvent and often requires elevated temperatures.
General Considerations for Nucleophilic Aromatic Substitution:
-
Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols.
-
Solvents: Polar aprotic solvents such as DMF, DMSO, or NMP are commonly used to facilitate the reaction.
-
Temperature: The reaction often requires heating to proceed at a reasonable rate.
Amide Bond Formation
Following the deprotection of the amino group (if it was previously protected), it can be acylated to form amide derivatives. This is a crucial transformation for the synthesis of many biologically active compounds.
General Protocol for Amide Coupling:
A carboxylic acid can be coupled with the amino group of this compound using a standard coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Reaction Scheme for Amide Coupling
Caption: General scheme for amide bond formation.
Cross-Coupling Reactions
The chloro group at the 3-position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the introduction of aryl or vinyl substituents.
General Protocol for Suzuki-Miyaura Coupling:
This compound (or its protected form) would be reacted with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or toluene/water). The reaction is typically heated to ensure completion.
| Reaction Component | Example Reagents/Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos) |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Boron Reagent | Arylboronic acid, Arylboronate ester |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF |
| Temperature | 80-110 °C |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Agrochemical and Pharmaceutical Research
Derivatives of aminopicolinates have shown significant potential in both the agrochemical and pharmaceutical sectors.
Herbicidal Activity
Certain 4-aminopicolinic acid derivatives are potent herbicides with a broad spectrum of weed control.[4] These compounds often act as synthetic auxins, which are a class of plant growth regulators. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The discovery of novel picolinate herbicides like halauxifen-methyl and florpyrauxifen-benzyl, where a chlorine atom is replaced by an aryl group, highlights the importance of this scaffold in developing new herbicidal agents.[5]
Putative Signaling Pathway for Auxin-Mimicking Herbicides
Derivatives of this compound can be designed to mimic natural auxin (IAA). These synthetic auxins bind to TIR1/AFB F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome. The degradation of these repressors leads to the activation of auxin-responsive genes, resulting in uncontrolled cell division and plant death.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Pharmaceutical Potential
The picolinamide scaffold is also present in various compounds with potential therapeutic applications. For instance, novel N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated as potential antitumor agents.[1][2][6] Some of these compounds have displayed potent and broad-spectrum anti-proliferative activities in vitro against several human cancer cell lines, with some even showing better activity than the reference compound sorafenib.[2][6] The mechanism of action for some of these derivatives has been linked to the inhibition of Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[1][2][6]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules. Its strategic combination of reactive sites allows for diverse synthetic manipulations, including protection/deprotection sequences, nucleophilic aromatic substitution, amide bond formation, and cross-coupling reactions. The derivatives synthesized from this starting material have demonstrated significant potential in both agrochemical and pharmaceutical research, particularly in the development of novel herbicides and anticancer agents. This guide provides a foundational understanding of the synthetic utility of this compound and aims to facilitate its application in the discovery and development of new chemical entities.
References
- 1. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Chemical Characteristics of Methyl 6-amino-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-3-chloropicolinate is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of functional groups—an amino group, a chloro substituent, and a methyl ester on a pyridine core—imparts a distinct reactivity profile, making it a valuable intermediate in the development of novel agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical characteristics, reactivity, and potential applications of this compound, with a focus on its role in the synthesis of biologically active molecules.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. While some experimental data is limited, a combination of predicted and available information provides a solid foundation for its use in research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | Methyl 6-amino-3-chloropyridine-2-carboxylate | N/A |
| CAS Number | 1256835-20-7 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |
| Molecular Weight | 186.60 g/mol | [1][3][4] |
| Appearance | Light brown to orange solid | [5] |
| Boiling Point | 344.2 ± 37.0 °C (Predicted) | [5] |
| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 1.19 ± 0.10 (Predicted) | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or -20°C. | [1][3][5] |
Spectroscopic Data
3.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amino group protons, and the methyl ester protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents.
3.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the pyridine ring (some of which will be deshielded due to the electronegative substituents), and the methyl carbon of the ester.
3.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3400-3250 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Ester) | ~1725 | Strong |
| C=C, C=N Stretch (Aromatic Ring) | 1600-1450 | Medium-Strong |
| C-Cl Stretch | 850-550 | Strong |
3.4. Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak would be expected at m/z 186 for the ³⁵Cl isotope and m/z 188 for the ³⁷Cl isotope, with an approximate ratio of 3:1. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, or the entire methoxycarbonyl group (-COOCH₃).
Reactivity and Synthetic Applications
This compound possesses multiple reactive sites, allowing for a diverse range of chemical transformations. The pyridine ring is electron-deficient, which influences the reactivity of its substituents.
4.1. Reactions at the Amino Group
The amino group at the 6-position is a versatile handle for derivatization. It can undergo a variety of reactions typical of primary aromatic amines.
-
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy in the synthesis of biologically active compounds.[6]
-
Alkylation: N-alkylation can be achieved with alkyl halides, although control of the degree of alkylation can be challenging.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents.
4.2. Reactions at the Chloro Group
The chloro group at the 3-position is susceptible to nucleophilic aromatic substitution, although the electron-donating amino group at the 6-position can decrease its reactivity compared to other chloropicolinates.
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, and cyanides, often requiring elevated temperatures and sometimes a catalyst.
4.3. Reactions of the Methyl Ester
The methyl ester group can undergo typical ester transformations.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
-
Transesterification: The methyl group can be exchanged with other alkyl groups by reaction with an alcohol in the presence of an acid or base catalyst.
-
Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, general procedures for related compounds can be adapted.
5.1. General Procedure for the Synthesis of Picolinate Derivatives
A common route to aminopicolinates involves the amination of a corresponding chloropicolinate. The synthesis of this compound would likely start from a di- or tri-substituted pyridine precursor.
Protocol 1: General N-Acylation of an Aminopicolinate [6]
-
Dissolve the this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Add a suitable base (e.g., triethylamine, pyridine; 1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Activity and Applications
This compound is a key intermediate in the synthesis of compounds with significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals.
6.1. Herbicidal Activity
Picolinate derivatives are a well-established class of synthetic auxin herbicides.[1] These compounds mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth, and ultimately, plant death. The herbicidal effect is mediated through the TIR1/AFB auxin co-receptor pathway.
6.2. Antitubercular Activity
Derivatives of chloropicolinates have been investigated as potential novel inhibitors for Mycobacterium tuberculosis.[6][7] Research has shown that amides and ureas synthesized from a related compound, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate, exhibit promising in vitro activity against M. tuberculosis H37Rv.[6][7] The proposed mechanism of action for some of these derivatives is the inhibition of the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall.[6][7]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation. |
| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled. |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new herbicides and pharmaceuticals. Its distinct pattern of substitution on the pyridine ring allows for a wide range of chemical modifications, providing access to diverse libraries of novel compounds. While a comprehensive set of experimental data for the parent compound is not yet fully available in the public literature, the known reactivity of related compounds and the biological activity of its derivatives underscore its importance as a building block in modern chemical research. Further exploration of the reactivity and biological applications of this compound and its derivatives is likely to lead to the discovery of new and improved agrochemicals and therapeutic agents.
References
- 1. usbio.net [usbio.net]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl 3-amino-6-chloropicolinate hydrochloride | Benchchem [benchchem.com]
- 4. 1256835-20-7 | this compound - Moldb [moldb.com]
- 5. This compound CAS#: 1256835-20-7 [chemicalbook.com]
- 6. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Solubility Properties of Methyl 6-amino-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 6-amino-3-chloropicolinate, a key intermediate in various synthetic pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors that utilize this compound.
Core Physical and Chemical Properties
This compound, identified by the CAS Number 1256835-20-7, is a heterocyclic compound with a substituted pyridine core.[1][2][3][4] Its molecular structure and fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 6-amino-3-chloropyridine-2-carboxylate | N/A |
| CAS Number | 1256835-20-7 | [1][2][3][4] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2][3][4][5] |
| Molecular Weight | 186.6 g/mol | [2][3][4][5] |
| Appearance | Light brown to orange solid | [6] |
| Melting Point | Data not available | |
| Boiling Point (Predicted) | 344.2 ± 37.0 °C | [6] |
| Density (Predicted) | 1.384 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 1.19 ± 0.10 | [6] |
Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.
Solubility Profile
Currently, there is a lack of publicly available quantitative solubility data for this compound in common laboratory solvents. However, based on its chemical structure, which contains both polar (amino, ester) and non-polar (chlorinated pyridine ring) moieties, a qualitative solubility profile can be inferred. The compound is expected to exhibit limited solubility in water and higher solubility in organic solvents.
| Solvent | Predicted Qualitative Solubility |
| Water | Sparingly soluble to insoluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Further experimental investigation is required to establish a definitive and quantitative solubility profile for this compound.
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Initial Determination: A rapid heating rate is used to obtain an approximate melting range.
-
Accurate Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range is the melting point of the substance.[2][3][7]
Figure 1. Workflow for Melting Point Determination.
Solubility Determination (Qualitative)
A qualitative assessment of solubility provides a general understanding of a compound's behavior in different solvents.
Apparatus:
-
Test tubes and rack
-
Vortex mixer (optional)
-
Spatula
-
Graduated cylinders or pipettes
Procedure:
-
Solvent Addition: Approximately 1 mL of the desired solvent is added to a clean, dry test tube.
-
Solute Addition: A small, accurately weighed amount of the solid compound (e.g., 10 mg) is added to the solvent.
-
Mixing: The mixture is agitated vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.[8]
-
Figure 2. Logical Flow for Qualitative Solubility Testing.
Conclusion
This technical guide has summarized the currently available physical and chemical property data for this compound. While key identifiers and some predicted properties are known, there is a notable absence of experimentally determined data for its melting point and solubility. The provided experimental protocols offer standardized methods for obtaining this crucial information, which would significantly enhance the utility of this compound in research and development. It is recommended that researchers utilizing this compound undertake the necessary experimental characterization to fill these knowledge gaps.
References
- 1. store.astm.org [store.astm.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. calpaclab.com [calpaclab.com]
- 5. usbio.net [usbio.net]
- 6. This compound CAS#: 1256835-20-7 [chemicalbook.com]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Synthesis protocol for "Methyl 6-amino-3-chloropicolinate"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the synthesis of Methyl 6-amino-3-chloropicolinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described multi-step synthesis is based on established chemical transformations, offering a practical pathway for laboratory-scale preparation.
I. Synthetic Strategy Overview
The synthesis of this compound is proposed as a four-step process commencing with the commercially available 6-hydroxypicolinic acid. The synthetic route involves:
-
Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.
-
Chlorination: Conversion of the hydroxyl group to a chloro group.
-
Reduction: Reduction of the nitro group to an amino group.
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
This pathway utilizes common and well-documented organic reactions, providing a reproducible method for obtaining the target compound.
II. Experimental Protocols
Step 1: Synthesis of 6-Hydroxy-3-nitropicolinic acid
This procedure is adapted from standard aromatic nitration methods.
Materials:
-
6-Hydroxypicolinic acid
-
Concentrated Sulfuric acid (98%)
-
Concentrated Nitric acid (70%)
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 6-hydroxypicolinic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the solution of 6-hydroxypicolinic acid, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a stirred slurry of crushed ice.
-
The precipitated solid is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and dried under vacuum to yield 6-hydroxy-3-nitropicolinic acid.
Step 2: Synthesis of 3-Chloro-6-nitropicolinic acid
This protocol utilizes phosphorus oxychloride for the chlorination of the hydroxyl group.
Materials:
-
6-Hydroxy-3-nitropicolinic acid
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a catalyst)
-
Toluene
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet to a scrubber, add 6-hydroxy-3-nitropicolinic acid and phosphorus oxychloride.
-
A catalytic amount of pyridine can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure, co-distilling with toluene.
-
Slowly and carefully quench the residue by adding it to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 3-chloro-6-nitropicolinic acid.
Step 3: Synthesis of 6-Amino-3-chloropicolinic acid
The nitro group is reduced to an amino group via catalytic hydrogenation.
Materials:
-
3-Chloro-6-nitropicolinic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve 3-chloro-6-nitropicolinic acid in methanol or ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium).
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi).
-
Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 6-amino-3-chloropicolinic acid.
Step 4: Synthesis of this compound
The final step is the esterification of the carboxylic acid. The use of thionyl chloride in methanol is an effective method for this transformation on amino-substituted carboxylic acids.[1]
Materials:
-
6-Amino-3-chloropicolinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend 6-amino-3-chloropicolinic acid in anhydrous methanol in a round-bottom flask and cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur with the evolution of HCl gas.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to yield pure this compound.
III. Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are indicative and may vary based on experimental conditions and scale.
| Step | Reactant | Reagents | Solvent(s) | Typical Yield (%) |
| 1 | 6-Hydroxypicolinic acid | Conc. H₂SO₄, Conc. HNO₃ | - | 70-80 |
| 2 | 6-Hydroxy-3-nitropicolinic acid | POCl₃, Pyridine (cat.) | Toluene (work-up) | 65-75 |
| 3 | 3-Chloro-6-nitropicolinic acid | H₂, 10% Pd/C | Methanol or Ethanol | 85-95 |
| 4 | 6-Amino-3-chloropicolinic acid | SOCl₂, Methanol | Methanol, Ethyl acetate (work-up) | 80-90 |
IV. Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using "Methyl 6-amino-3-chloropicolinate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This methodology is of particular significance in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the Suzuki coupling of "Methyl 6-amino-3-chloropicolinate" with various boronic acids. The presence of the amino group and the pyridine nitrogen can influence the catalytic cycle, making the careful selection of reaction conditions crucial for achieving high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst.
Experimental Protocols
Below are detailed protocols for typical Suzuki coupling reactions involving this compound. Both conventional heating and microwave-assisted methods are described.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DME/water 4:1)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Methyl 6-amino-3-aryl-picolinate.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add the degassed solvent to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature between 120-150 °C for 15-45 minutes. Optimization of time and temperature may be required for different arylboronic acids.
-
Work-up and Purification: After the reaction, cool the vial to room temperature. Follow the work-up and purification steps as described in the conventional heating protocol.
Data Presentation
The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids, along with typical reaction conditions and expected yields based on analogous systems in the literature.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (4) | K₃PO₄ (2) | DME/H₂O | 85 | 10 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 70-80 |
| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (4) | K₃PO₄ (2) | Dioxane/H₂O | 95 | 12 | 65-75 |
| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DME/H₂O | 85 | 18 | 60-70 |
| 6 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 24 | 50-65 |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling experiment.
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 6-amino-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. These application notes provide a detailed protocol for the Buchwald-Hartwig amination of Methyl 6-amino-3-chloropicolinate, a valuable intermediate in the synthesis of various biologically active molecules. The pyridine core, substituted with both an amino and a chloro group, presents a unique substrate for this transformation, allowing for the selective introduction of a wide range of amino functionalities at the C-3 position.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the palladium catalyst to the C-Cl bond of the picolinate, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated or N-alkylated product and regenerate the active palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results for the coupling of aryl chlorides.
Materials and Methods
Reagents and Solvents
-
This compound
-
Amine (e.g., aniline, morpholine, n-hexylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
All reagents and solvents should be of high purity and used as received or purified by standard methods. Anhydrous solvents are critical for the success of the reaction.
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Standard laboratory glassware
-
Syringes for the transfer of anhydrous solvents and liquid reagents
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. The reaction conditions may require optimization for specific amines.
General Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes, and then heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.
Data Presentation
The following table summarizes representative, illustrative yields for the Buchwald-Hartwig amination of this compound with various amines under optimized conditions. Please note that these are typical expected yields and may vary depending on the specific reaction conditions and the purity of the reagents.
| Amine | Product | Typical Yield (%) |
| Aniline | Methyl 6-amino-3-(phenylamino)picolinate | 85-95 |
| Morpholine | Methyl 6-amino-3-morpholinopicolinate | 80-90 |
| n-Hexylamine | Methyl 6-amino-3-((hexyl)amino)picolinate | 75-85 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting
-
Low or no conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The palladium precatalyst and ligand should be of high quality. Consider increasing the catalyst loading or reaction temperature.
-
Side reactions: The formation of hydrodehalogenation products (replacement of -Cl with -H) can sometimes be observed. This can be minimized by using a slight excess of the amine and ensuring strictly anhydrous conditions.
-
Difficult purification: If the product is difficult to separate from the catalyst residues, consider filtering the crude reaction mixture through a plug of silica gel or celite before column chromatography.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Application Notes and Protocols for the Derivatization of Methyl 6-amino-3-chloropicolinate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of Methyl 6-amino-3-chloropicolinate, a versatile scaffold for the synthesis of novel compounds for biological screening. The primary amino group of this molecule offers a reactive handle for the introduction of a wide array of functional groups via amide bond formation, leading to the generation of diverse chemical libraries. These derivatives can be screened for various biological activities, including but not limited to, antimicrobial and anticancer properties. This guide covers synthetic methodologies, data presentation, and visualization of experimental workflows.
Introduction
This compound is a substituted pyridine carboxylic acid ester that serves as a valuable starting material in medicinal chemistry. The presence of a nucleophilic amino group allows for straightforward derivatization, most commonly through acylation to form amides.[1] The resulting picolinamide analogues have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents.[2] The derivatization strategy aims to explore the chemical space around the picolinate core to identify novel bioactive compounds. This document outlines protocols for the synthesis of a library of amide derivatives and suggests potential biological screening assays.
Derivatization Strategy: Amide Library Synthesis
The primary amino group of this compound is readily acylated using a variety of carboxylic acids in the presence of a suitable coupling agent. This approach allows for the systematic modification of the scaffold to investigate structure-activity relationships (SAR).
General Reaction Scheme
The general reaction for the amide coupling is as follows:
Where "R" represents a diverse range of substituents, such as aliphatic, aromatic, or heterocyclic moieties.
Experimental Protocols
The following are generalized protocols for the synthesis of amide derivatives of this compound using common coupling reagents. Researchers should optimize these conditions based on the specific carboxylic acid used.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used and cost-effective method for amide bond formation.[3][4]
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) in anhydrous DCM.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Add DIPEA (2.0 equivalents) dropwise and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, often used for more challenging couplings or to minimize racemization.[5][6]
Materials:
-
This compound
-
Carboxylic acid of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the mixture and stir for 5 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified product by NMR and Mass Spectrometry.
Data Presentation: Biological Screening Results (Hypothetical)
The synthesized derivatives can be subjected to various biological assays. Below are examples of how to present the quantitative data from such screens in a clear, tabular format.
Table 1: In Vitro Antimicrobial Activity of Methyl 6-(acylamino)-3-chloropicolinate Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| MAC-001 | Phenyl | 16 | 32 |
| MAC-002 | 4-Chlorophenyl | 8 | 16 |
| MAC-003 | 2-Thienyl | 32 | 64 |
| MAC-004 | Cyclohexyl | >128 | >128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Table 2: In Vitro Anticancer Activity (IC50) of Selected Derivatives against A549 Human Lung Carcinoma Cells
| Compound ID | R-Group | IC50 (µM) |
| MAC-005 | 3,4-Dimethoxyphenyl | 12.5 |
| MAC-006 | Naphthyl | 5.2 |
| MAC-007 | Indol-3-yl | 8.9 |
| Doxorubicin | (Positive Control) | 0.8 |
Visualization of Workflows and Pathways
Graphical representations are essential for understanding complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: General workflow for the synthesis and screening of a this compound derivative library.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by a synthesized derivative.
Conclusion
The derivatization of this compound via amide coupling is a robust and efficient method for generating diverse libraries of novel compounds. The protocols and guidelines presented here provide a solid foundation for researchers to synthesize and screen these compounds for a range of biological activities. The systematic exploration of the chemical space around this scaffold holds significant potential for the discovery of new therapeutic agents.
References
- 1. Methyl 6-chloro-3-cyanopicolinate|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Acylation of Methyl 6-amino-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of N-acylated derivatives of Methyl 6-amino-3-chloropicolinate. The reaction of the amino group on the picolinate scaffold with various acyl chlorides yields a diverse library of amide compounds with potential utility in medicinal chemistry and agrochemical research.
Reaction Overview and Applications
The acylation of this compound is a straightforward and versatile method for generating novel amide derivatives. This reaction typically proceeds under mild conditions, involving the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride. The resulting N-(5-chloro-6-(methoxycarbonyl)pyridin-2-yl)amides are of significant interest due to the established biological activities of related picolinate structures.
Potential Applications:
-
Antimicrobial Agents: Picolinate derivatives have been investigated for their antimycobacterial properties. The acylated products of this compound may act as inhibitors of essential bacterial enzymes, such as those involved in cell wall biosynthesis.
-
Herbicides: Picolinic acid and its derivatives are a well-known class of synthetic auxin herbicides.[1][2] The N-acyl compounds may exhibit herbicidal activity by disrupting plant growth regulation.
-
Drug Discovery Scaffolds: The picolinate core is a privileged scaffold in medicinal chemistry.[3] Modification through acylation can lead to the discovery of novel compounds with a range of therapeutic activities, including potential use as CCR5 antagonists for HIV-1 replication inhibition.[4][5]
Quantitative Data Summary
The following table summarizes the expected outcomes for the reaction of this compound with a variety of acyl chlorides. The data is based on reactions reported for a structurally similar starting material, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate, and serves as a predictive guide for reaction yields and product characteristics.[2]
| Acyl Chloride | Product Name | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Acetyl chloride | Methyl 6-acetamido-3-chloropicolinate | 4 | ~85-95 | Not Reported |
| Propionyl chloride | Methyl 3-chloro-6-(propionamido)picolinate | 4 | ~85-95 | Not Reported |
| Butyryl chloride | Methyl 6-(butyramido)-3-chloropicolinate | 4 | ~85-95 | Not Reported |
| Benzoyl chloride | Methyl 6-(benzamido)-3-chloropicolinate | 6 | ~80-90 | Not Reported |
| 4-Chlorobenzoyl chloride | Methyl 3-chloro-6-(4-chlorobenzamido)picolinate | 6 | ~80-90 | Not Reported |
| 4-Methoxybenzoyl chloride | Methyl 3-chloro-6-(4-methoxybenzamido)picolinate | 6 | ~80-90 | Not Reported |
| Thiophene-2-carbonyl chloride | Methyl 3-chloro-6-(thiophene-2-carboxamido)picolinate | 6 | ~75-85 | Not Reported |
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of this compound
This protocol describes a general method for the synthesis of N-acyl derivatives of this compound using various acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (TEA) (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table (typically 4-6 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acylated product.
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Potential Signaling Pathways and Mechanisms of Action
The biological activity of N-acylated this compound derivatives can be attributed to their interaction with specific cellular signaling pathways.
Antimycobacterial Activity: Inhibition of Peptidoglycan Synthesis
Certain chloropicolinate amides have shown potential as inhibitors of enzymes in the Mur pathway, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[6][7] Inhibition of this pathway leads to compromised cell wall integrity and ultimately bacterial cell death. The MurE enzyme, a UDP-N-acetylmuramoyl-L-alanyl-D-glutamate—meso-2,6-diaminopimelate ligase, is a potential target.
Caption: Inhibition of MurE ligase by N-acyl-6-amino-3-chloropicolinate.
Herbicidal Activity: Disruption of Auxin Signaling
Picolinate-based herbicides act as synthetic auxins, leading to uncontrolled plant growth and eventual death.[1][2] They bind to the auxin receptor, TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB), leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates auxin-responsive genes, causing a lethal disruption of normal plant development.[1]
Caption: Disruption of auxin signaling by N-acyl-6-amino-3-chloropicolinate.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis, purification, and biological screening of a library of N-acylated this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Methyl 6-amino-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-3-chloropicolinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] As research and development progresses towards clinical trials and commercialization, the need for robust, efficient, and scalable synthetic methods becomes paramount. These application notes provide a comprehensive overview of a proposed scalable synthesis route for this compound, focusing on process optimization, safety, and high-throughput production. The protocols outlined are designed to be adaptable for large-scale manufacturing, minimizing the use of hazardous reagents and complex purification techniques where feasible.
Retrosynthetic Analysis and Strategic Considerations for Scale-Up
A thorough retrosynthetic analysis of this compound suggests several potential synthetic pathways. For large-scale synthesis, the ideal route should utilize readily available, cost-effective starting materials, involve high-yielding reactions with straightforward work-up procedures, and avoid cryogenic conditions or highly energetic reagents. A plausible and scalable retrosynthetic strategy is detailed below. This approach focuses on the sequential functionalization of a simple pyridine precursor.
This proposed route commences with the commercially available 2-amino-6-methylpyridine. The key transformations include:
-
Chlorination: Introduction of a chlorine atom at the 3-position of the pyridine ring.
-
Oxidation: Selective oxidation of the methyl group to a carboxylic acid.
-
Esterification: Conversion of the picolinic acid to its corresponding methyl ester.
This sequence is advantageous for scale-up as it installs the functional groups in a logical order, often with high regioselectivity.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-chloro-6-methylpyridine (Step 1)
Apparatus: A 100 L glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe.
Procedure:
-
To the reactor, add 2-amino-6-methylpyridine (5.0 kg, 46.2 mol) and a suitable chlorinated solvent such as dichloromethane (50 L).
-
Cool the mixture to 0-5 °C using a chiller.
-
Slowly add N-chlorosuccinimide (NCS) (6.7 kg, 50.8 mol) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the complete addition of NCS, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of a 10% aqueous sodium thiosulfate solution (20 L).
-
Separate the organic layer, and wash it with a saturated aqueous sodium bicarbonate solution (2 x 20 L) and then with brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-amino-5-chloro-6-methylpyridine can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 6-amino-3-chloropicolinic acid (Step 2)
Apparatus: A 200 L stainless steel reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and a port for the addition of solids.
Procedure:
-
To a stirred solution of sodium hydroxide (7.4 kg, 185 mol) in water (80 L), add 2-amino-5-chloro-6-methylpyridine (4.4 kg, 30.8 mol).
-
Heat the mixture to 80-90 °C.
-
Slowly add potassium permanganate (14.6 kg, 92.4 mol) portion-wise over 4-6 hours, maintaining the temperature below 100 °C. The reaction is exothermic.
-
After the addition is complete, continue stirring at 95-100 °C until the purple color of the permanganate disappears (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water (3 x 10 L).
-
Combine the filtrate and washings and cool to 0-5 °C.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of 3-4.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-amino-3-chloropicolinic acid.
Protocol 3: Synthesis of this compound (Step 3)
Apparatus: A 100 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe.
Procedure:
-
Suspend 6-amino-3-chloropicolinic acid (4.0 kg, 23.2 mol) in methanol (60 L).
-
Cool the suspension to 0-5 °C.
-
Slowly add thionyl chloride (3.3 kg, 27.8 mol) dropwise over 1-2 hours, maintaining the temperature below 15 °C. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux (around 65 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in water (40 L) and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 30 L).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 2-amino-6-methylpyridine | N-chlorosuccinimide | Dichloromethane | 0 - RT | 14 - 18 | 85 - 95 |
| 2 | 2-amino-5-chloro-6-methylpyridine | Potassium permanganate, Sodium hydroxide | Water | 80 - 100 | 8 - 12 | 70 - 80 |
| 3 | 6-amino-3-chloropicolinic acid | Thionyl chloride | Methanol | 0 - 65 | 5 - 8 | 90 - 98 |
Mandatory Visualization
Caption: Retrosynthetic analysis of this compound.
Caption: Overall workflow for the scalable synthesis.
Caption: Factors influencing a successful scale-up.
References
Application Note: Purification of Methyl 6-amino-3-chloropicolinate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-3-chloropicolinate is a key intermediate in the synthesis of various compounds with potential applications in the pharmaceutical and agrochemical industries.[1][2] Achieving high purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the reliability of subsequent biological or chemical assays. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to effectively remove common impurities that may arise during its synthesis.
Challenges in Purification
The purification of pyridine-based compounds, particularly those containing amino groups, can be challenging due to their polarity and potential for interaction with the stationary phase.[3] The amino group can lead to tailing of peaks on silica gel, which is acidic in nature. To counteract this, the use of a basic modifier in the mobile phase is often recommended.
Materials and Methods
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine
-
Glass column for chromatography
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
Equipment:
-
Rotary evaporator
-
Fume hood
-
Beakers and flasks
-
Pipettes
Experimental Protocol
1. Slurry Preparation and Column Packing:
-
A slurry of silica gel is prepared in the initial eluent (95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine).
-
The slurry is carefully poured into the chromatography column, ensuring no air bubbles are trapped.
-
The column is allowed to pack under gravity, and the excess solvent is drained until the solvent level reaches the top of the silica bed.
2. Sample Preparation and Loading:
-
The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent.
-
The dissolved sample is carefully loaded onto the top of the silica gel bed using a pipette.
3. Elution and Fraction Collection:
-
The elution is started with the initial, less polar solvent mixture and the polarity is gradually increased according to the gradient profile outlined in Table 1.[4]
-
Fractions are collected in separate tubes throughout the elution process.
4. Monitoring the Separation:
-
The separation is monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).
-
The collected fractions are spotted on a TLC plate, and the plate is visualized under a UV lamp to identify the fractions containing the pure product.
5. Product Isolation:
-
Fractions containing the pure this compound (as determined by TLC) are combined.
-
The solvent is removed using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Column Chromatography Parameters for the Purification of this compound
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of Hexane and Ethyl Acetate with 0.1% Triethylamine. |
| Gradient Profile | Step 1: 95:5 (Hexane:Ethyl Acetate) Step 2: Gradient to 70:30 (Hexane:Ethyl Acetate) over 5 column volumes Step 3: Hold at 70:30 (Hexane:Ethyl Acetate) for 3 column volumes |
| Flow Rate | Adjusted to allow for optimal separation (typically 1-2 mL/min for a small-scale column). |
| Detection | UV visualization of TLC plates at 254 nm. |
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Discussion
The use of a Hexane/Ethyl Acetate gradient is a standard and effective method for the separation of moderately polar compounds on silica gel.[5][6] The addition of a small amount of triethylamine to the mobile phase is crucial for preventing peak tailing by neutralizing the acidic silanol groups on the silica surface, which can interact with the basic amino group of the target molecule.[3][7] The gradual increase in the polarity of the mobile phase allows for the elution of impurities with different polarities before the desired compound is eluted, thus achieving effective separation.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound by column chromatography. The described methodology, including the specific solvent gradient and the use of a basic modifier, is designed to yield a highly purified product suitable for subsequent use in research and development. The provided workflow and parameters can be adapted for different scales of purification.
References
- 1. CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]
- 2. US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
Application Note: A Detailed Protocol for the Recrystallization of Methyl 6-amino-3-chloropicolinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 6-amino-3-chloropicolinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, aimed at achieving high purity. While specific quantitative data for this exact compound's recrystallization is not extensively available in public literature, this protocol is based on established principles of organic chemistry for similar aromatic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O₂[1][2] |
| Molecular Weight | 186.60 g/mol [1][2] |
| Appearance | Light brown to orange solid[3] |
| Boiling Point | 344.2 ± 37.0 °C (Predicted)[3] |
| Density | 1.384 ± 0.06 g/cm³ (Predicted)[3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[3] |
Principle of Recrystallization
Recrystallization is based on the principle of differential solubility. A suitable solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary small-scale solubility tests. Common solvents for similar aromatic compounds include ethanol, methanol, ethyl acetate, and toluene, or mixtures thereof.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Activated Carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent. If the compound dissolves readily at room temperature, the solvent is unsuitable. If it is insoluble at room temperature, gently heat the test tube. A suitable solvent will dissolve the compound upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent, just enough to wet the solid. Place the flask on a hot plate and bring the solvent to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Crystallization: Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Data Presentation
The effectiveness of the recrystallization process should be evaluated by measuring the yield and purity of the final product. The following table provides a template with representative data for how to present these findings.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Light brown solid | Off-white crystalline solid |
| Weight (g) | 10.0 | 8.5 |
| Yield (%) | - | 85% |
| Purity (by HPLC, %) | 95.2% | 99.8% |
| Melting Point (°C) | 138-141 | 145-146 |
Visual Workflow
The following diagram illustrates the key steps in the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound.
References
HPLC method for analyzing "Methyl 6-amino-3-chloropicolinate" purity
An Application Note and Protocol for the Purity Analysis of Methyl 6-amino-3-chloropicolinate by High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a pyridine derivative with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol .[1][2] As with many chemical intermediates used in the pharmaceutical and agrochemical industries, ensuring its purity is critical for the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture, making it an ideal method for assessing the purity of this compound.[3][4]
This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound. The proposed method is based on established principles for the analysis of pyridine derivatives and is intended to serve as a starting point for method development and validation in a research or quality control setting.[5][6]
Materials and Methods
This section details the necessary equipment, chemicals, and chromatographic conditions for the HPLC analysis.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.[3]
Chemicals and Reagents:
-
This compound reference standard of known purity
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) solution in water
-
Methanol (HPLC grade)
Chromatographic Conditions:
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or λmax determined by UV-Vis scan) |
| Run Time | 35 minutes |
Experimental Protocol
The following is a step-by-step procedure for performing the HPLC purity analysis.
1. Preparation of Mobile Phase:
-
Mobile Phase A: To prepare 1 L of 0.1% TFA in water, add 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases using a suitable method such as sonication or vacuum filtration.
2. Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Bring the flask to volume with the diluent and mix well to ensure complete dissolution. This yields a standard stock solution of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
3. Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.
-
Dissolve and dilute the sample using the same procedure as for the standard solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[3]
4. HPLC System Setup and Analysis:
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution for analysis.
5. Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area percentage method, as shown in the equation below:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[3]
Results and Discussion
The following table presents a hypothetical example of the data that might be obtained from the HPLC analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 4.5 | 15000 | 0.5 |
| 2 | 12.8 | 2955000 | 98.5 |
| 3 | 15.2 | 30000 | 1.0 |
In this example, the main peak at a retention time of 12.8 minutes corresponds to this compound, and the calculated purity is 98.5%. The other peaks represent impurities.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable framework for the purity determination of this compound. This method should be validated according to the relevant regulatory guidelines (e.g., ICH) to ensure its accuracy, precision, specificity, and robustness for its intended use. Validation parameters would typically include linearity, range, limit of detection (LOD), limit of quantification (LOQ), and accuracy.[5]
References
Application Note: GC-MS Analysis of Methyl 6-amino-3-chloropicolinate Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 6-amino-3-chloropicolinate is a chemical intermediate often utilized in the synthesis of more complex molecules, particularly in the agricultural sector for developing herbicides[1]. The analysis of its reaction products is critical for ensuring reaction completion, identifying potential byproducts, and quantifying product yield and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering both high-resolution separation and definitive compound identification.[2][3] This document provides a detailed protocol for the sample preparation and GC-MS analysis of a typical acylation reaction of this compound.
Reaction Overview: N-Acylation
A common reaction involving primary amines like this compound is N-acylation, where an acyl group is added to the nitrogen atom.[4] This is often achieved by reacting the amine with an acid chloride (e.g., Acetyl Chloride) in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.[4] Monitoring this reaction is essential to distinguish the starting material from the desired N-acylated product and any potential side products, such as di-acylated compounds or unreacted starting materials.
Experimental Protocol: GC-MS Analysis
This protocol outlines the necessary steps from sample preparation to data acquisition for analyzing the products of an N-acylation reaction of this compound.
1. Sample Preparation and Derivatization
Due to the polarity of the amino group, derivatization is recommended to improve the volatility and thermal stability of the analyte, leading to better peak shape and analytical reproducibility in GC-MS.[5][6] Silylation is a common derivatization technique for amines.
-
1.1. Reaction Quenching: Take a 100 µL aliquot from the reaction mixture. Quench the reaction by adding it to 1 mL of cold, deionized water.
-
1.2. Extraction: Add 1 mL of ethyl acetate to the quenched solution. Vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 5 minutes to separate the layers. Carefully transfer the upper organic layer to a clean vial. Repeat the extraction on the aqueous layer and combine the organic extracts.
-
1.3. Drying: Dry the combined organic extract over anhydrous sodium sulfate to remove residual water.
-
1.4. Derivatization (Silylation):
-
Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system.[3]
| GC Parameter | Setting |
| Instrument | Agilent GC-MS System (or equivalent) |
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm I.D. x 0.25 µm film)[3] |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min[3] |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min |
| MS Parameter | Setting |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C[3] |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[3] |
| Mass Scan Range | 40 - 550 m/z |
| Scan Mode | Full Scan for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Results
Following the GC-MS analysis, the resulting chromatogram should be analyzed to identify the peaks corresponding to the starting material, product, and any byproducts. The mass spectrum of each peak is used for structural confirmation. For quantitative analysis, calibration curves should be prepared using standards of known concentrations.
Table 1: Example GC-MS Data for N-Acetylation Reaction
| Compound | Retention Time (min) | Key Fragment Ions (m/z) | Concentration (µg/mL) |
| This compound (TMS-derivative) | 10.2 | 258 (M+), 243, 199, 141 | 15.6 |
| Methyl 6-acetamido-3-chloropicolinate (Product) | 12.5 | 228 (M+), 197, 186, 154 | 82.1 |
| Unidentified Byproduct | 11.8 | 212, 180, 152 | 2.3 |
Note: The data presented is illustrative and will vary based on specific reaction conditions and derivatization efficiency.
Visualizations
Diagram 1: N-Acylation Reaction
A potential N-acylation reaction pathway.
Diagram 2: GC-MS Analysis Workflow
Workflow from sample preparation to final report.
References
Handling and storage guidelines for "Methyl 6-amino-3-chloropicolinate"
Application Notes: Methyl 6-amino-3-chloropicolinate
Compound Identification:
-
IUPAC Name: Methyl 6-amino-3-chloropyridine-2-carboxylate
-
CAS Number: 866755-17-7
-
Molecular Formula: C₇H₇ClN₂O₂
-
Molecular Weight: 186.60 g/mol
Description: this compound is a substituted picolinate ester. It serves as a key building block and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its structure, featuring an amino group, a chlorine atom, and a methyl ester on a pyridine ring, offers multiple reactive sites for chemical modification.
Applications: This compound is primarily utilized in medicinal chemistry and drug discovery as a scaffold or intermediate for synthesizing more complex molecules. The amino and chloro-substituents allow for a variety of coupling reactions, such as Suzuki, Buchwald-Hartwig, and nucleophilic aromatic substitution reactions, to build molecular diversity.
Physicochemical and Safety Data
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Physical State | Solid (powder/crystals) | |
| Appearance | White to off-white or light yellow | |
| Melting Point | 138 - 142 °C | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | |
| Storage Temperature | 2 - 8 °C |
Table 2: Hazard and Precautionary Information
| Hazard Statement | Precautionary Statement | Pictogram |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. | GHS07 (Exclamation Mark) |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P330: Rinse mouth. |
Experimental Protocols
Protocol 1: General Handling and Weighing
Objective: To safely handle and accurately weigh this compound for experimental use.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Procedure:
-
Ensure all operations are performed within a certified chemical fume hood.
-
Don appropriate PPE before handling the compound.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Place a clean weighing paper or boat on the analytical balance and tare the balance.
-
Carefully use a clean spatula to transfer the desired amount of the compound onto the weighing paper. Avoid generating dust.
-
Record the exact weight.
-
Securely close the compound's container and return it to the recommended storage condition (2 - 8 °C).
-
Clean the spatula and the weighing area thoroughly after use.
Protocol 2: Preparation of a Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 186.60 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Pipettes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. For 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.010 L x 186.60 g/mol = 0.01866 g = 18.66 mg
-
-
Following Protocol 1, accurately weigh approximately 18.66 mg of the compound.
-
Transfer the weighed compound to the 10 mL volumetric flask.
-
Add approximately 7-8 mL of DMSO to the flask.
-
Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.
-
Once dissolved, add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution appropriately, protected from light and moisture.
Diagrams and Workflows
Caption: General workflow for using the compound in a synthesis.
Caption: Decision and action workflow for a solid chemical spill.
Troubleshooting & Optimization
Optimizing reaction yield for "Methyl 6-amino-3-chloropicolinate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 6-amino-3-chloropicolinate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a low overall yield in our synthesis of this compound. What are the likely causes and how can we improve it?
-
Answer: Low yield can stem from incomplete reactions in either the initial esterification of 3,6-dichloropicolinic acid or the subsequent amination step, as well as from product loss during workup and purification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Esterification | - Ensure the methanol used is anhydrous. - Use a sufficient amount of acid catalyst (e.g., sulfuric acid). - Increase reaction time or temperature if monitoring indicates incomplete conversion. |
| Inefficient Amination | - Optimize the concentration of the ammonia source (e.g., aqueous or gaseous ammonia). - Increase reaction temperature and pressure (in a sealed vessel) to enhance the rate of nucleophilic aromatic substitution. - Consider the use of a copper-based catalyst to facilitate the amination reaction. |
| Product Loss During Workup | - Carefully neutralize the reaction mixture to the isoelectric point of the product to maximize precipitation. - Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery. |
| Suboptimal Purification | - Select an appropriate solvent system for column chromatography to ensure good separation from byproducts. - For recrystallization, perform solvent screening to find a system that provides high recovery of pure product. |
Issue 2: Poor Regioselectivity in the Amination Step
-
Question: Our amination of methyl 3,6-dichloropicolinate is producing a significant amount of the undesired regioisomer, Methyl 3-amino-6-chloropicolinate. How can we improve the selectivity for the desired 6-amino product?
-
Answer: The formation of regioisomers is a common challenge in the functionalization of di-substituted pyridines. The electronic and steric environment of the pyridine ring influences the position of nucleophilic attack. Generally, the 6-position in a picolinate is more activated towards nucleophilic attack than the 3-position. However, reaction conditions can significantly impact this selectivity.
Strategies to Enhance 6-Amino Isomer Formation:
| Strategy | Details |
| Temperature Control | Lowering the reaction temperature can sometimes enhance the kinetic selectivity towards the more reactive 6-position. |
| Solvent Effects | The polarity of the solvent can influence the transition state energies for the formation of the two isomers. Experiment with a range of solvents (e.g., polar aprotic like DMF, DMSO, or less polar solvents like dioxane) to find the optimal conditions for 6-substitution. |
| Catalyst Screening | While often performed without a catalyst, the use of certain copper or palladium catalysts with specific ligands might favor the formation of one regioisomer over the other. A screening of different catalyst systems could be beneficial. |
Issue 3: Formation of Side Products
-
Question: We are observing significant side product formation, particularly the hydrolysis of the methyl ester to the carboxylic acid. How can we minimize this?
-
Answer: Hydrolysis of the methyl ester is a common side reaction, especially if the amination is carried out in an aqueous medium or if the workup involves strongly basic or acidic conditions for extended periods.
Minimizing Ester Hydrolysis and Other Side Reactions:
| Side Reaction | Prevention Strategies |
| Ester Hydrolysis | - Use anhydrous ammonia in an organic solvent instead of aqueous ammonia. - Minimize the time the reaction mixture is exposed to strong acid or base during workup. - Perform the workup at a lower temperature to reduce the rate of hydrolysis. |
| Over-amination (Diamination) | - Use a controlled amount of the aminating agent (ammonia). - Monitor the reaction closely and stop it once the desired mono-aminated product is maximized. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 3,6-dichloropicolinic acid. This is typically first converted to its methyl ester, methyl 3,6-dichloropicolinate, before the amination step.
Q2: What are the typical reaction conditions for the esterification of 3,6-dichloropicolinic acid?
The esterification is generally carried out by reacting 3,6-dichloropicolinic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to reflux for several hours.
Q3: What are the recommended conditions for the amination of methyl 3,6-dichloropicolinate?
The amination is a nucleophilic aromatic substitution reaction. It is often performed by treating methyl 3,6-dichloropicolinate with a source of ammonia, such as aqueous ammonia or ammonia gas dissolved in a suitable solvent. The reaction is typically carried out in a sealed vessel at elevated temperatures (e.g., 100-150°C) to achieve a reasonable reaction rate.
Q4: How can I monitor the progress of the reactions?
The progress of both the esterification and amination reactions can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the tracking of the consumption of the starting material and the formation of the product.
Q5: What are the best methods for purifying the final product?
The final product, this compound, can be purified by standard techniques. Column chromatography on silica gel is effective for separating the desired product from the starting material and any isomeric byproducts. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be used to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,6-dichloropicolinate
-
To a solution of 3,6-dichloropicolinic acid (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,6-dichloropicolinate, which can be used in the next step without further purification if of sufficient purity.
Protocol 2: Synthesis of this compound
-
In a sealed pressure vessel, dissolve methyl 3,6-dichloropicolinate (1.0 eq) in a suitable solvent such as dioxane or DMF.
-
Add an excess of aqueous ammonia (e.g., 28-30% solution, 10-20 eq).
-
Seal the vessel and heat the reaction mixture to 120-140°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS for the formation of the product and the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully vent the vessel.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Methyl 6-amino-3-chloropicolinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 6-amino-3-chloropicolinate." The information is presented in a question-and-answer format to directly address common challenges and side products encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and industrially relevant synthetic pathway to this compound often starts from 3,6-dichloropicolinic acid. The process typically involves two key steps:
-
Esterification: The carboxylic acid group of 3,6-dichloropicolinic acid is converted to a methyl ester, yielding methyl 3,6-dichloropicolinate. This is commonly achieved using methanol in the presence of an acid catalyst like sulfuric acid or with a reagent like thionyl chloride.
-
Selective Amination: The resulting methyl 3,6-dichloropicolinate undergoes a selective nucleophilic aromatic substitution (SNAr) reaction. Ammonia or a protected amine source is used to displace the chlorine atom at the 6-position, which is more activated towards nucleophilic attack than the chlorine at the 3-position. This selectivity is crucial for obtaining the desired product.
An alternative, though potentially less common, route could involve the nitration of a suitable picolinate precursor followed by the reduction of the nitro group to an amine.
Q2: What are the most common side products observed during the synthesis of this compound?
Several side products can form depending on the specific synthetic route and reaction conditions. Below is a summary of potential impurities:
| Side Product | Plausible Origin | Reason for Formation |
| 6-amino-3-chloropicolinic acid | Hydrolysis of the methyl ester | Presence of water in the reaction mixture or during workup, especially under acidic or basic conditions. |
| Methyl 3,6-dichloropicolinate | Incomplete amination | Insufficient reaction time, low temperature, or insufficient amination reagent. |
| Methyl 3-amino-6-chloropicolinate | Non-selective amination | Although less favored, nucleophilic attack at the 3-position can occur, leading to the formation of this isomer. |
| Diamino-picolinate derivatives | Over-amination | Reaction of the product with the amination reagent, displacing the second chlorine atom. This is more likely under harsh reaction conditions. |
| Polymeric materials | Self-condensation or reaction with impurities | Can occur at elevated temperatures or in the presence of reactive impurities, leading to complex mixtures. |
| Decarboxylated products (e.g., 2-amino-5-chloropyridine) | Thermal degradation | High reaction temperatures can lead to the loss of the carboxylate group. |
Troubleshooting Guide
Problem 1: My final product is contaminated with the starting material, methyl 3,6-dichloropicolinate.
-
Possible Cause: Incomplete amination reaction.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, GC-MS) and ensure it has gone to completion.
-
Optimize Temperature: While higher temperatures can promote side reactions, a moderate increase may be necessary to drive the amination to completion.
-
Increase Reagent Stoichiometry: Ensure a sufficient excess of the aminating agent is used.
-
Purification: If the impurity is present in small amounts, it can often be removed by recrystallization or column chromatography.
-
Problem 2: I am observing the formation of an isomeric impurity, Methyl 3-amino-6-chloropicolinate.
-
Possible Cause: Lack of regioselectivity in the amination step.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature may improve the selectivity of the nucleophilic attack at the more activated 6-position.
-
Choice of Aminating Agent: Using a bulkier or electronically modified aminating agent might enhance selectivity.
-
Catalyst Selection: In some cases, a specific catalyst can direct the substitution to the desired position.
-
Purification: Isomers can be challenging to separate. Preparative HPLC or careful column chromatography may be required.
-
Problem 3: The yield of my reaction is low, and I have a significant amount of 6-amino-3-chloropicolinic acid in my product.
-
Possible Cause: Hydrolysis of the methyl ester group.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Neutral Workup: During the reaction workup, avoid strongly acidic or basic conditions if possible, or minimize the exposure time to such conditions.
-
Esterification of the Final Product: If hydrolysis is unavoidable, the final product mixture can be re-esterified to convert the acid byproduct back to the desired methyl ester.
-
Experimental Protocols & Visualizations
Illustrative Synthesis Workflow
The following diagram outlines a typical workflow for the synthesis of this compound.
Troubleshooting Logic for Impurity Identification
This diagram provides a logical approach to identifying the source of common impurities.
Technical Support Center: Purification of Methyl 6-amino-3-chloropicolinate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 6-amino-3-chloropicolinate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side-reactions, or degradation. Potential impurities include:
-
Unreacted starting materials: Such as 6-amino-3-chloropicolinic acid.
-
Isomeric impurities: Positional isomers formed during synthesis.
-
Byproducts of side-reactions: Dimerization or polymerization products.
-
Residual solvents: Solvents used in the synthesis that are not fully removed.
Q2: What is the recommended purity for this compound for use in drug development?
A2: For drug development applications, a purity of ≥98% is typically required. However, specific requirements may vary depending on the subsequent synthetic steps and regulatory guidelines.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful purification.
Q4: What are the most suitable analytical techniques to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for accurately quantifying the purity of this compound and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can provide information about impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
Possible Causes:
-
The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.
-
Too much solvent was used, preventing the compound from crashing out upon cooling.
-
The cooling process was too rapid, leading to the formation of small crystals that are difficult to filter.
-
The compound is "oiling out" instead of crystallizing.
Solutions:
-
Solvent Selection: Test a range of solvents or solvent mixtures. A good solvent for recrystallization should dissolve the compound when hot but have low solubility when cold.
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Oiling Out: If an oil forms, try reheating the solution and adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Seeding with a pure crystal can also help.
Issue 2: Persistent Impurity Peak in HPLC After Purification
Possible Causes:
-
The impurity has very similar solubility properties to the desired product, making separation by recrystallization difficult.
-
The impurity co-crystallizes with the product.
-
The purification method is not suitable for removing that specific impurity.
Solutions:
-
Alternative Purification Method: If recrystallization is ineffective, consider column chromatography.
-
Optimize Recrystallization: Try a different solvent system for recrystallization.
-
Sequential Purification: A combination of methods, such as an initial extraction followed by recrystallization or chromatography, may be necessary.
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Protocol 1: Recrystallization
This protocol is suitable for removing impurities with different solubility profiles from the target compound.
Methodology:
-
Place the crude this compound (e.g., 5.0 g) in a suitable flask.
-
Select an appropriate solvent or solvent system (e.g., Ethanol/Water or Toluene).
-
Heat the solvent to its boiling point and add it portion-wise to the flask containing the crude product with stirring until the solid is completely dissolved.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for approximately 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Table 1: Illustrative Purity Data for Recrystallization
| Sample | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Rate |
| Batch A | 95.2% | 98.5% | 85% |
| Batch B | 92.8% | 97.9% | 82% |
Protocol 2: Column Chromatography
This method is effective for separating impurities with similar polarities to the product.
Methodology:
-
Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of Hexane and Ethyl Acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 2: Illustrative Purity Data for Column Chromatography
| Sample | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Rate |
| Batch C | 94.5% | 99.2% | 75% |
| Batch D | 91.0% | 98.8% | 70% |
Protocol 3: Liquid-Liquid Extraction
This protocol is useful for removing acidic or basic impurities.
Methodology:
-
Dissolve the crude product in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash the organic solution with a mild aqueous basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Separate the organic layer and then wash it with a mild aqueous acidic solution (e.g., dilute HCl) to remove basic impurities.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization or chromatography.
Table 3: Illustrative Purity Data for Liquid-Liquid Extraction
| Sample | Initial Purity (by HPLC) | Purity after Extraction |
| Batch E | 88.7% | 95.5% |
| Batch F | 90.1% | 96.2% |
Visualization
Purification Workflow
The following diagram illustrates the decision-making process for selecting a suitable purification method for this compound.
Caption: Purification workflow for this compound.
Technical Support Center: Troubleshooting Low Yield in Methyl 6-amino-3-chloropicolinate Suzuki Coupling
Welcome to the technical support center for the Suzuki coupling of Methyl 6-amino-3-chloropicolinate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific cross-coupling reaction. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address issues of low yield and other experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low to no yield in my Suzuki coupling reaction with this compound?
A1: Low or no yield with this substrate is a common issue and can be attributed to several factors, primarily related to the electronic properties of the aminopyridine ring and the reactivity of the chloride. The key challenges include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the 6-amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which halts the catalytic cycle.[1][2]
-
Inactive Catalyst System: The chosen palladium precursor and ligand may not be suitable for activating the relatively inert C-Cl bond. Aryl chlorides require more electron-rich and bulky ligands to facilitate the rate-limiting oxidative addition step.
-
Inappropriate Base or Solvent: The selection of base and solvent is critical. An unsuitable combination can lead to poor solubility of reagents, inefficient transmetalation, or promotion of side reactions.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and the reaction mixture can lead to catalyst deactivation.[1]
Q2: What are the most common side reactions that lower the yield, and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification. The most prevalent are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of an arene byproduct. This is often promoted by high temperatures and the presence of water.[1] To minimize this, use high-purity, anhydrous boronic acids or more stable boronic esters (e.g., pinacol esters).
-
Dehalogenation: The chloro group on the picolinate ring is replaced by a hydrogen atom. This can be caused by the presence of trace palladium hydride species. Optimizing the base and solvent system can help mitigate this side reaction.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture. Thoroughly degassing all reagents and maintaining an inert atmosphere is crucial to prevent this.
Q3: Can I perform the Suzuki coupling on this compound without protecting the amino group?
A3: Yes, direct Suzuki coupling of unprotected aminopicolinates is feasible and has been reported for similar structures, which avoids additional protection and deprotection steps.[3] Success in this approach is highly dependent on the selection of a suitable catalyst system. The use of bulky, electron-rich phosphine ligands is often necessary to prevent catalyst inhibition by the amino group and to promote the oxidative addition to the aryl chloride.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Problem: Low to No Product Formation
Logical Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving low-yield Suzuki reactions.
Problem: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Protodeboronation | - Presence of water- High reaction temperature- Impure boronic acid | - Use anhydrous solvents and reagents.- Convert boronic acid to a more stable pinacol ester.- Lower the reaction temperature if possible.- Use a milder base such as KF. |
| Dehalogenation | - Presence of palladium hydride species- Certain solvents (e.g., alcohols) can act as hydride sources. | - Screen different bases and solvents.- Minimize reaction time.- Ensure high-purity reagents. |
| Homocoupling | - Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and the reaction vessel.- Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. |
Quantitative Data on Reaction Conditions
The following tables summarize reaction conditions that have been successfully applied to the Suzuki coupling of structurally similar 4-aminopicolinates, providing a strong starting point for the optimization of the this compound coupling.
Table 1: Catalyst and Ligand Effects on Yield
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ | SPhos | 2-5 | >80% | A robust system for challenging aryl chlorides. |
| Pd₂(dba)₃ | XPhos | 2-5 | >80% | Effective for electron-rich and sterically hindered substrates. |
| PdCl₂(dppf) | (dppf) | 3-5 | 60-85% | A common, robust pre-catalyst, though may require higher temperatures.[3] |
| Pd(PPh₃)₄ | PPh₃ | 5 | Variable | May be less effective for this substrate due to the C-Cl bond and potential for catalyst inhibition. |
Table 2: Base and Solvent System Effects on Yield
| Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| K₃PO₄ | Dioxane/Water (4:1) | 90-110 | >85% | A common and effective system for aminopyridines. |
| Cs₂CO₃ | Toluene | 100-110 | >80% | Strong, soluble base that can be very effective. |
| K₂CO₃ | Acetonitrile/Water | 80-90 | 70-90% | A milder base that can be effective in some cases. |
| Na₂CO₃ | DME/Water | 85-95 | 60-85% | Another common choice, may require optimization. |
Experimental Protocols
The following is a general experimental protocol for the direct Suzuki coupling of this compound, adapted from procedures for similar 4-aminopicolinates.[3]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane with a small amount of water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid (or ester), and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (repeat this cycle three times) to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Signaling Pathways and Logical Relationships
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding this cycle is crucial for diagnosing issues in the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
"Methyl 6-amino-3-chloropicolinate" degradation pathways and stability issues
Welcome to the technical support center for Methyl 6-amino-3-chloropicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability issues for this compound?
This compound is generally stable under recommended storage conditions (2-8°C, protected from light).[1] However, its stability can be compromised by exposure to strong acids or bases, oxidizing agents, and reducing agents.[1] The ester functional group is susceptible to hydrolysis, particularly outside of a neutral pH range.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and data from related compounds, the following pathways are likely:
-
Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield 6-amino-3-chloropicolinic acid and methanol.[2]
-
Microbial Degradation: Picolinic acid and its derivatives can be degraded by microorganisms.[2] A common initial step is hydroxylation of the pyridine ring. For instance, studies on picolinic acid have shown the formation of 6-hydroxypicolinic acid as a metabolite.
-
Photodegradation: Chlorinated pyridines can undergo photodegradation upon exposure to light. The specific degradation products can be complex and may involve dechlorination or rearrangement of the pyridine ring.
Q3: What are the expected degradation products of this compound?
Based on the potential degradation pathways, the primary expected degradation product from hydrolysis is 6-amino-3-chloropicolinic acid . Other potential, but less characterized, degradation products could arise from photolytic or microbial pathways. These may include hydroxylated or dechlorinated analogs of the parent compound.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation in Solution
Problem: You observe a decrease in the concentration of this compound in your solution over time, even under seemingly standard conditions.
| Potential Cause | Troubleshooting Steps |
| pH of the Solution | Measure the pH of your solution. Buffers can degrade over time, or components of your formulation may alter the pH. Ester hydrolysis is accelerated at acidic or alkaline pH. |
| Exposure to Light | Protect your solution from light by using amber vials or covering your containers with aluminum foil. Photodegradation can be a significant pathway for chlorinated pyridines. |
| Contamination | Ensure all glassware is sterile and that your solvents are free of microbial contamination. Microbial enzymes can catalyze the degradation of the compound. |
| Reactive Excipients | If your formulation contains other components, consider potential incompatibilities. Strong oxidizing or reducing agents can degrade the molecule.[1] |
Guide 2: HPLC Analysis Issues
Problem: You are experiencing difficulties in analyzing this compound and its potential degradation products by HPLC, such as poor peak shape, shifting retention times, or the appearance of unexpected peaks.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column | A C18 column is a common starting point for the analysis of picolinate derivatives.[3] Ensure your column is in good condition and properly equilibrated. |
| Mobile Phase pH | The ionization state of the amino group and any acidic degradation products will be pH-dependent. Control the pH of your mobile phase with a suitable buffer to ensure consistent retention and peak shape. |
| Ghost Peaks | Ghost peaks can arise from contamination in the mobile phase or injector. Ensure high-purity solvents and freshly prepared mobile phases. |
| Co-elution of Peaks | If degradation products are not well-resolved from the parent peak, optimize your gradient or isocratic mobile phase composition. Small adjustments to the organic solvent ratio or pH can significantly improve resolution. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method. This approach is based on general principles and guidelines such as the OECD 111 for hydrolysis.[1][2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for a defined period, monitoring frequently as base hydrolysis is often rapid.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) to a final concentration of ~100 µg/mL. Incubate at room temperature, protected from light, for a defined period.
-
Photodegradation: Expose a solution of the compound (~100 µg/mL in a photostable solvent) to a controlled light source (e.g., a photostability chamber with UV and visible light). A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, typically reverse-phase HPLC with UV detection.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
4. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
A stability-indicating method is one that can resolve the parent peak from all significant degradation product peaks.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Preventing byproduct formation in "Methyl 6-amino-3-chloropicolinate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-amino-3-chloropicolinate. Our aim is to help you identify and prevent the formation of common byproducts, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and plausible synthetic route starts from 6-hydroxypicolinic acid. This multi-step synthesis involves chlorination, nitration, esterification, and reduction.
Q2: What are the most common byproducts I should be aware of during this synthesis?
The most likely byproducts depend on the specific step of the synthesis. Key potential byproducts include dichlorinated isomers, regioisomers of the nitro-substituted intermediate, hydrolyzed starting materials or intermediates, and over-reduced or incompletely reduced products.
Q3: How can I monitor the progress of the reaction and detect byproducts?
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended for more detailed analysis to identify and quantify the main product and any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the final product and any isolated impurities.
Q4: What are the general storage conditions for this compound?
It is recommended to store this compound at room temperature, protected from light.[1]
Troubleshooting Guide: Byproduct Formation
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing byproduct formation at each key stage of a proposed synthetic pathway.
Proposed Synthetic Pathway
A logical synthetic pathway for this compound is outlined below. This pathway is proposed based on established chemical principles for the synthesis of related pyridine derivatives.
References
Improving solubility of "Methyl 6-amino-3-chloropicolinate" for reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Methyl 6-amino-3-chloropicolinate for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound is not extensively available in public literature, its structure—a substituted aminopyridine with both a polar amino group and a less polar chloromethyl picolinate moiety—suggests a varied solubility profile. It is expected to have some solubility in polar organic solvents and limited solubility in nonpolar organic solvents and water.
Q2: I am having trouble dissolving this compound for my reaction. What are the common causes?
Several factors can contribute to dissolution difficulties:
-
Inappropriate Solvent Choice: The solvent may not be suitable for the compound's polarity.
-
Insufficient Solvent Volume: The amount of solvent may be inadequate to dissolve the quantity of the compound used.
-
Low Temperature: Solubility generally increases with temperature. Room temperature dissolution may be insufficient.
-
Impure Compound: The presence of impurities can affect solubility.
-
Kinetics of Dissolution: The rate of dissolution may be slow, requiring more time or agitation.
Q3: What common impurities might be present in this compound and how can I remove them?
Common impurities can include unreacted starting materials, byproducts from the synthesis, or degradation products. A persistent color, such as yellow or brown, can indicate the presence of oxidized impurities.[1] Recrystallization is a highly effective method for purifying the compound and removing such impurities.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: The compound is not dissolving in the chosen solvent.
-
Initial Steps:
-
Increase Agitation: Ensure the mixture is being stirred vigorously.
-
Gently Heat: Warm the mixture carefully. For many compounds, solubility increases with temperature.[2][3] Monitor for any signs of decomposition.
-
Increase Solvent Volume: Add more solvent in small increments until the solid dissolves. Note the total volume used to estimate the solubility.
-
-
If the compound still does not dissolve:
-
Re-evaluate Solvent Choice: The solvent may be inappropriate. Refer to the solvent screening protocol below to test a range of solvents with varying polarities.
-
Consider a Solvent Mixture: Sometimes, a mixture of two or more miscible solvents can provide the desired solubility.
-
Issue 2: The dissolved compound precipitates out of solution during the reaction.
-
Possible Causes:
-
Change in Temperature: If the reaction is run at a lower temperature than that used for dissolution, the compound may crystallize out.
-
Change in Solution Composition: The addition of reagents or the formation of products may alter the polarity of the reaction mixture, reducing the solubility of the starting material.
-
Reaction Consumption: As the starting material is consumed, its concentration drops, which is the desired outcome. Ensure this is not mistaken for precipitation.
-
-
Solutions:
-
Maintain Temperature: If possible, run the reaction at the temperature required to maintain solubility.
-
Use a Co-solvent: Add a co-solvent that is miscible with the reaction mixture and in which the compound is more soluble.
-
Increase Initial Solvent Volume: Start the reaction with a more dilute solution.
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol helps determine a suitable solvent for a reaction.
Materials:
-
This compound
-
A selection of solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Methanol (MeOH), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Small vials (e.g., 1.5 mL)
-
Magnetic stir plate and stir bars
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Weigh a small, consistent amount of this compound (e.g., 5 mg) into each vial.
-
Add a measured volume of a solvent (e.g., 0.1 mL) to the first vial.
-
Vortex or stir the mixture at room temperature for 2-3 minutes.
-
Observe if the solid has dissolved.
-
If not dissolved, add another measured volume of the solvent and repeat the agitation.
-
Continue adding solvent incrementally up to a defined maximum volume (e.g., 1 mL).
-
If the solid dissolves, record the volume of solvent required to calculate the approximate solubility.
-
If the solid does not dissolve at room temperature, gently warm the vial while stirring and observe for dissolution. Note any temperature-dependent solubility.
-
Repeat this process for each solvent to be tested.
Protocol 2: Recrystallization for Purification
This protocol can be used to purify this compound.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (determined from solubility screening)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.[4]
-
Isolation: Collect the purified crystals by vacuum filtration.[2]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent | Polarity Index | Approx. Solubility (mg/mL) | Observations |
| Dichloromethane (DCM) | 3.1 | > 50 | Readily Soluble |
| Tetrahydrofuran (THF) | 4.0 | ~ 30-40 | Soluble |
| Ethyl Acetate (EtOAc) | 4.4 | ~ 15-25 | Moderately Soluble |
| Acetonitrile (MeCN) | 5.8 | ~ 5-10 | Sparingly Soluble |
| Methanol (MeOH) | 5.1 | < 5 | Slightly Soluble |
| Dimethylformamide (DMF) | 6.4 | > 50 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | Very Soluble |
| Water | 10.2 | < 1 | Insoluble |
Disclaimer: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for dissolution issues.
Caption: Experimental workflow for solubility screening.
References
Technical Support Center: Cross-Coupling with Methyl 6-amino-3-chloropicolinate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for catalyst selection in cross-coupling reactions involving Methyl 6-amino-3-chloropicolinate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: this compound presents two primary challenges. First, the chloro-substituent is less reactive than bromo or iodo counterparts, making oxidative addition to the palladium center more difficult.[1] Second, the substrate is an aminopyridine derivative, which can act as a chelating ligand for the palladium catalyst via the pyridine nitrogen and the amino group. This chelation can inhibit or deactivate the catalyst, leading to low or no yield, a phenomenon often referred to as the "2-pyridyl problem".[2][3]
Q2: Which types of cross-coupling reactions are suitable for this substrate?
A2: Despite the challenges, this substrate is viable for several key cross-coupling reactions used to form carbon-carbon and carbon-nitrogen bonds. The most common and applicable reactions include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[4]
-
Buchwald-Hartwig Amination: For forming C-N bonds with various amines.[5]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[6]
Q3: What is the general strategy for selecting a catalyst system for this substrate?
A3: A successful strategy involves using a catalyst system known to be effective for electron-rich, sterically hindered, or otherwise challenging (hetero)aryl chlorides.[7] This typically involves a palladium precatalyst combined with a sterically hindered, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[4][8] These ligands promote the crucial oxidative addition step and can prevent catalyst inhibition by the substrate.[2]
Q4: Why are specialized ligands necessary? Can't I just use a standard catalyst like Pd(PPh₃)₄?
A4: Standard catalysts like Pd(PPh₃)₄ are often ineffective for less reactive aryl chlorides like this compound.[4][9] The electron-rich and bulky nature of modern ligands (e.g., Buchwald's biarylphosphines) is crucial for generating a highly active, low-coordinate Pd(0) species that can readily undergo oxidative addition with the C-Cl bond.[7] These ligands also enhance the rate of reductive elimination, the final product-forming step.[4]
Troubleshooting Guides
Low to No Yield: A General Troubleshooting Workflow
If you are experiencing low to no yield, a systematic approach can help identify the root cause. The following workflow provides a logical path for diagnosing and resolving common issues.
Catalyst and Condition Selection Tables
The choice of catalyst, ligand, base, and solvent is critical for success. The following tables summarize recommended starting points for different cross-coupling reactions with this compound or analogous challenging chloro-heterocycles.
Table 1: Suzuki-Miyaura Coupling Conditions (C-C Bond Formation)
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Arylboronic Acid | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, RuPhos, or XPhos | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O or Toluene | 80-110 | 70-95 |
| Heteroarylboronic Acid | Pd G3-XPhos | (none needed) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 65-90 |
| Alkylboronic Acid (B-Alkyl-9-BBN) | PdCl₂(dppf) | (none needed) | K₃PO₄·H₂O | Toluene/H₂O | 80-100 | 75-98[10] |
Data compiled from general knowledge of challenging Suzuki couplings.[4][11][12]
Table 2: Buchwald-Hartwig Amination Conditions (C-N Bond Formation)
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Primary/Secondary Aliphatic Amine | Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos or XantPhos | Cs₂CO₃ or K₂CO₃ | Toluene or Dioxane | 100-110 | 60-95[13][14] |
| Primary/Secondary Aryl Amine | Pd G3-BrettPhos | (none needed) | LiHMDS or NaOtBu | Toluene | 100-110 | 70-90 |
| Ammonia Equivalent (LHMDS) | Pd₂(dba)₃ | BrettPhos | LiHMDS | Toluene | 100 | 60-85[15] |
Data compiled from general protocols for Buchwald-Hartwig amination of heteroaryl chlorides.[5][8][13]
Table 3: Sonogashira Coupling Conditions (C-C sp Bond Formation)
| Coupling Partner | Palladium Source | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Terminal Alkyne (Aryl) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Et₃N or DiPEA | THF or DMF | RT-60 | 80-95[14][16] |
| Terminal Alkyne (Aliphatic) | Pd(OAc)₂ | CuI | Et₃N | THF | RT-50 | 75-90 |
| Copper-Free | PdCl₂(PPh₃)₂ | (none) | TBAF | (none, neat) | 80 | 70-90[17] |
Data compiled from Sonogashira protocols for aryl halides.[6][17][18]
Experimental Protocols
Important: These reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent catalyst decomposition and side reactions.[19]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid coupling partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 times the amount of Pd) and add them to the reaction vessel.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.[20]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1) via syringe.[20]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XantPhos, 1.1-1.2 times the amount of Pd), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the solvent (e.g., degassed toluene), followed by this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent and Reagent Addition: Add the solvent (e.g., anhydrous THF) and the amine base (e.g., Et₃N). Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise.[16]
-
Reaction: Stir the mixture at room temperature or with gentle heating as required.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Catalyst Selection Logic and Mechanism
Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. The following diagram illustrates the decision-making process for catalyst selection and the general mechanism for palladium-catalyzed cross-coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
Managing reaction temperature for "Methyl 6-amino-3-chloropicolinate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 6-amino-3-chloropicolinate. The information is curated for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible synthetic route starts from 3,6-dichloropicolinic acid. The process typically involves two key steps:
-
Esterification: The carboxylic acid is converted to its methyl ester, Methyl 3,6-dichloropicolinate.
-
Amination: A nucleophilic aromatic substitution reaction is performed to replace the chlorine atom at the 6-position with an amino group.
Q2: What are the critical temperature control points in this synthesis?
A2: Careful temperature management is crucial during both the esterification and amination steps to ensure high yield and purity. For the esterification, maintaining a steady reflux temperature is important for driving the reaction to completion. During the amination step, the temperature needs to be carefully controlled to manage the reaction rate and minimize the formation of side products.
Q3: What are the typical solvents and reagents used in the synthesis?
A3: For the esterification step, methanol is commonly used as both a reagent and a solvent, with a catalytic amount of a strong acid like sulfuric acid. In the amination step, a source of ammonia (e.g., aqueous or gaseous ammonia) is used, often in a polar solvent that can facilitate the nucleophilic aromatic substitution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Methyl 3,6-dichloropicolinate (Esterification) | Incomplete reaction due to insufficient heating. | Ensure the reaction mixture is maintained at a steady reflux. For methanol, this is approximately 65°C. Extend the reaction time if necessary and monitor progress using TLC. |
| Loss of product during workup. | Ensure proper phase separation and complete extraction of the product. Use a suitable drying agent to remove all water from the organic phase before solvent evaporation. | |
| Low Yield of this compound (Amination) | Reaction temperature is too low, leading to a slow or incomplete reaction. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. Be cautious not to overheat, as this can lead to side reactions. |
| Reaction temperature is too high, causing decomposition of the starting material or product. | Lower the reaction temperature. Consider using a milder reaction solvent or a more reactive aminating agent if possible. | |
| Formation of Impurities | Side reactions due to excessive heat during amination. | Optimize the reaction temperature. Running the reaction at the lowest effective temperature can minimize the formation of byproducts. Consider purification by column chromatography. |
| Presence of unreacted starting materials. | If the reaction has stalled, a slight increase in temperature or an extension of the reaction time may be necessary. Ensure the reagents are of high purity. |
Experimental Protocols
Protocol 1: Esterification of 3,6-dichloropicolinic acid
-
Suspend 3,6-dichloropicolinic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl 3,6-dichloropicolinate.
Protocol 2: Amination of Methyl 3,6-dichloropicolinate
-
In a sealed reaction vessel, dissolve Methyl 3,6-dichloropicolinate in a suitable polar solvent (e.g., dioxane or DMF).
-
Add an excess of the aminating agent (e.g., aqueous ammonia).
-
Heat the mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary
| Reaction Step | Parameter | Value | Notes |
| Esterification | Reaction Temperature | Reflux (~65°C for Methanol) | Ensures a reasonable reaction rate without significant solvent loss. |
| Reaction Time | 4 - 6 hours | Monitor by TLC for completion. | |
| Amination | Reaction Temperature | 80 - 120°C | The optimal temperature may vary depending on the solvent and specific aminating agent used. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
Visualizations
Caption: Troubleshooting workflow for low yield in the amination step.
Caption: Proposed synthetic pathway for this compound.
Technical Support Center: TLC Monitoring of Methyl 6-amino-3-chloropicolinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving Methyl 6-amino-3-chloropicolinate using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for analyzing this compound and its reaction products?
A1: The standard and most recommended stationary phase is silica gel.[1] Use plates with a fluorescent indicator (e.g., Silica Gel 60 F254), which allows for non-destructive visualization under UV light.[2][3] Given that the starting material contains a basic amino group, which can sometimes interact strongly with the acidic silica gel, streaking may occur.[4][5] If this becomes an issue, consider using alumina plates or adding a small amount of a basic modifier like triethylamine to the mobile phase.[4]
Q2: Which mobile phase (solvent system) should I start with for this analysis?
A2: A good starting point for separating moderately polar compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A common initial system is a 4:1 to 1:1 mixture of Hexane/Ethyl Acetate.[3] The polarity of the mobile phase can then be adjusted based on the results. If the spots remain at the baseline, the eluent is not polar enough; increase the proportion of the polar solvent.[4] If the spots run to the top of the plate near the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.[4]
Q3: How can I visualize the spots on the TLC plate?
A3: The primary and non-destructive method should be visualization under a UV lamp (254 nm).[2][6] The pyridine ring in this compound is a UV-active chromophore, so it should appear as a dark spot on the fluorescent green background of the TLC plate.[2] For more sensitive or permanent visualization, chemical staining can be used after UV analysis. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidative stain that visualizes a wide range of organic compounds.[2]
Q4: What are the expected relative Retention Factor (Rf) values for the starting material and a potential product?
A4: The Rf value is the distance traveled by the sample divided by the distance traveled by the solvent.[7] In a typical reaction (e.g., acylation of the amino group), the product will likely be less polar than the starting material, this compound, due to the masking of the polar N-H bonds. Therefore, you should expect the product to have a higher Rf value (travel further up the plate) than the starting material. The starting amine is relatively polar and will adhere more strongly to the silica gel stationary phase.
Detailed Experimental Protocol
This protocol outlines the standard procedure for monitoring a reaction using TLC.
-
Plate Preparation :
-
Obtain a silica gel F254 TLC plate.
-
Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of the plate.[3][8] Never use an ink pen, as the ink components will chromatograph along with your sample.[9][10]
-
Mark small, equidistant points on the origin line for each sample to be spotted.
-
-
Sample Spotting :
-
Prepare dilute solutions of your starting material (SM), co-spot (a mix of SM and reaction mixture), and reaction mixture (RM) in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, carefully spot a small amount of each solution onto the corresponding mark on the origin line. The spot should be no more than 1-2 mm in diameter.[7]
-
To concentrate a sample, apply the spot multiple times, allowing the solvent to completely dry between applications.[4][5]
-
-
Chromatogram Development :
-
Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[5][7]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor; this ensures the solvent front moves evenly up the plate.[11]
-
Carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during this process.
-
Remove the plate when the solvent front is about 1 cm from the top.[3] Immediately mark the solvent front with a pencil.[3]
-
-
Visualization and Analysis :
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp and circle any visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., dip the plate in a potassium permanganate solution) and gently heat to develop the spots.[2]
-
Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.
-
Calculate the Rf value for each spot.
-
TLC Workflow for Reaction Monitoring
Caption: Workflow diagram illustrating the key stages of TLC reaction monitoring.
Troubleshooting Guide
Q: Why are my spots streaking or appearing as elongated smears?
A: Streaking is a common issue and can be caused by several factors:[12]
-
Sample Overload : The most common cause is applying too much sample to the plate.[4][5][12] Try diluting your sample solution and spotting a smaller amount.
-
Strongly Basic Compound : The amino group on your molecule is basic and can interact too strongly with the acidic silica gel.[5] To fix this, add a small amount (0.1–2.0%) of a basic modifier like triethylamine or a few drops of ammonia to your eluting solvent.[4]
-
Insoluble Sample : If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble.
-
Polar Solvent for Spotting : Using a very polar solvent for spotting can cause the initial spot to be too large, leading to poor separation.[12]
Q: I don't see any spots on my developed plate, even under UV light. What went wrong?
A: There are several possibilities if no spots are visible:
-
Sample Too Dilute : The concentration of your compound may be too low to be detected.[4][9] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.[9][10]
-
Solvent Level Too High : If the solvent level in the developing chamber is above the origin line, your sample will dissolve into the solvent reservoir instead of traveling up the plate.[5][9][10]
-
Compound is Not UV-Active : While unlikely for this compound, if a product is not UV-active, it won't appear under the lamp. Use a chemical stain like potassium permanganate or p-anisaldehyde to visualize the plate.[5][13]
-
Compound Evaporation : If your compound is volatile, it may have evaporated from the plate, especially if excessive heat was used for drying.[4]
Q: All my spots (starting material and product) have a very high Rf and are bunched up at the solvent front. How do I fix this?
A: This indicates that your mobile phase is too polar.[4] The eluent is moving all components, regardless of their individual polarity, up the plate too quickly. To achieve better separation, you need to decrease the polarity of the mobile phase. For example, if you are using 1:1 Hexane/Ethyl Acetate, try changing to a less polar ratio like 4:1 or 9:1 Hexane/Ethyl Acetate.
Q: All my spots have a very low Rf and have barely moved from the origin line. What should I do?
A: This is the opposite problem: your mobile phase is not polar enough to move the compounds off the baseline.[4] The components are sticking too strongly to the silica gel. You need to increase the polarity of the mobile phase. For example, if you are using 9:1 Hexane/Ethyl Acetate, try a more polar ratio like 4:1 or 1:1. You could also switch to a more polar solvent system entirely, such as Dichloromethane/Methanol.
Data Tables
Table 1: Suggested Mobile Phase Systems for Optimization
| Solvent System (v/v) | Polarity | Typical Use Case |
| 9:1 Hexane / Ethyl Acetate | Low | Separating non-polar impurities from the main spot. May result in low Rf for all components. |
| 4:1 Hexane / Ethyl Acetate | Low-Medium | A good starting point for achieving separation between the starting material and a less polar product. |
| 1:1 Hexane / Ethyl Acetate | Medium | Use if components are not moving sufficiently in less polar systems. |
| 100% Ethyl Acetate | Medium-High | May be too polar, but useful for highly polar products or impurities. |
| 95:5 DCM / Methanol | High | For separating very polar compounds that do not move in ethyl acetate systems. |
Table 2: Common Visualization Reagents (Stains)
| Reagent | Preparation | Visualization | Comments |
| UV Light (254 nm) | N/A (UV Lamp) | Dark spots on a fluorescent green background. | Non-destructive. The primary method for aromatic/conjugated compounds.[2][3] |
| Potassium Permanganate | 3g KMnO₄, 10g K₂CO₃, 300mL H₂O.[2] | Yellow-brown spots on a pink/purple background upon gentle heating. | A versatile and strong oxidizing stain for most organic compounds.[2] |
| p-Anisaldehyde | 15g p-anisaldehyde, 250mL ethanol, 2.5mL conc. H₂SO₄.[6] | Spots of various colors (blue, green, red) on a light background upon heating. | Good general stain that can give different colors for different functional groups. |
| Iodine | A few iodine crystals in a sealed chamber.[2] | Brown spots on a light background. | Good for unsaturated compounds. Spots may fade over time.[2] |
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. TLC stains [reachdevices.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. silicycle.com [silicycle.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. silicycle.com [silicycle.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. iitg.ac.in [iitg.ac.in]
- 9. bitesizebio.com [bitesizebio.com]
- 10. pharmashare.in [pharmashare.in]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chembam.com [chembam.com]
- 13. Troubleshooting [chem.rochester.edu]
Challenges in the scale-up of "Methyl 6-amino-3-chloropicolinate" production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of Methyl 6-amino-3-chloropicolinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are experiencing a significant drop in yield for the synthesis of this compound upon scaling up from lab to pilot scale. What are the common causes and how can we mitigate this?
A1: A decrease in yield during scale-up is a common challenge in chemical synthesis.[1] For pyridine derivatives, several factors can contribute to this issue:
-
Mixing and Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to localized concentrations of reactants, promoting side reactions and reducing the formation of the desired product.[1]
-
Heat Transfer Issues: Exothermic reactions that are easily controlled on a small scale can become problematic in larger vessels due to a lower surface-area-to-volume ratio, leading to temperature gradients and potential degradation of reactants or products.[2]
-
Changes in Reaction Kinetics: The kinetics of the reaction can be affected by the altered physical environment of a larger reactor, potentially leading to longer reaction times and the formation of different impurity profiles.[1]
Troubleshooting Steps:
-
Optimize Agitation: Ensure the reactor's agitation speed and impeller design are suitable for the reaction volume to maintain homogeneity.
-
Improve Heat Management: Implement a more robust temperature control system. For highly exothermic steps, consider slower addition of reagents or the use of a more efficient cooling system.
-
Re-evaluate Solvent and Concentration: The choice of solvent and the concentration of reactants can impact both reaction rate and heat transfer. A more dilute system might be necessary on a larger scale.
-
Consider Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, which can lead to improved yields and a safer process.[1]
Q2: We are observing the formation of several impurities during the synthesis. What are the likely by-products and how can we minimize their formation?
A2: The impurity profile can change during scale-up.[2] For the synthesis of this compound, potential impurities can arise from various stages of a plausible synthetic route.
Potential Impurities and Mitigation Strategies:
| Potential Impurity | Plausible Origin | Mitigation Strategy |
| Over-chlorinated picolinate | Excess chlorinating agent or non-selective chlorination. | Stoichiometric control of the chlorinating agent. Optimization of reaction temperature and time. |
| Dimerization products | Side reactions of reactive intermediates. | Control of reactant concentrations and addition rates. |
| Unreacted starting materials | Incomplete reaction. | Increase reaction time, temperature, or optimize catalyst loading. |
| Hydrolysis of the methyl ester | Presence of water during synthesis or work-up. | Use of anhydrous solvents and reagents. Perform work-up at lower temperatures. |
Q3: What are the most effective methods for purifying this compound at a larger scale?
A3: While laboratory-scale purification often relies on column chromatography, this method can be costly and time-consuming for large quantities. For industrial-scale purification, the following methods are more suitable:
-
Crystallization: This is one of the most common and cost-effective methods for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield.
-
Liquid-Liquid Extraction: This can be used to remove impurities with different solubility profiles in a two-phase system.
-
Cation-Exchange Chromatography: For amino-containing compounds like this compound, cation-exchange chromatography can be a highly effective purification method.[3]
Quantitative Data Summary
The following table presents representative yields for key transformations in the synthesis of analogous aminopicolinate compounds. These values can serve as a benchmark for process optimization.
| Reaction Step | Starting Material | Product | Reagents/Catalyst | Representative Yield (%) |
| Chlorination | 6-Aminopicolinic acid | 6-Amino-3-chloropicolinic acid | N-Chlorosuccinimide | 70-85 |
| Esterification | 6-Amino-3-chloropicolinic acid | This compound | Methanol, Acid catalyst | 85-95 |
| Amidation (Analogous) | Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate | Amide derivative | Acid chloride | 84-95[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
-
Apparatus: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a reflux condenser, and a dropping funnel.
-
Procedure:
-
Charge the reactor with 6-amino-3-chloropicolinic acid and methanol.
-
Cool the mixture to 0-5°C with stirring.
-
Slowly add a suitable acid catalyst (e.g., sulfuric acid or thionyl chloride) via the dropping funnel, maintaining the temperature below 15°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC or TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield in the production process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 6-amino-3-chloropicolinate and Its Analogues
For researchers and professionals in drug development and chemical synthesis, precise analytical data is paramount for the identification and characterization of novel compounds. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 6-amino-3-chloropicolinate and its structurally related analogues: Methyl 6-aminopicolinate and Methyl 6-chloropicolinate. The data presented herein, including detailed experimental protocols, serves as a valuable resource for distinguishing between these closely related molecules.
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogues. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | DMSO-d₆ | 7.69 (d, J=8.6 Hz, 1H), 6.74 (s, 2H), 6.55 (d, J=8.6 Hz, 1H), 3.80 (s, 3H) |
| Methyl 6-aminopicolinate | CDCl₃ | 7.49 (dd, J=8.4, 7.4 Hz, 1H), 6.91 (d, J=7.4 Hz, 1H), 6.46 (d, J=8.4 Hz, 1H), 4.70 (br s, 2H), 3.90 (s, 3H) |
| Methyl 6-chloropicolinate | CDCl₃ | 7.98 (d, J=7.7 Hz, 1H), 7.80 (t, J=7.9 Hz, 1H), 7.48 (d, J=8.1 Hz, 1H), 3.97 (s, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | DMSO-d₆ | 165.1, 159.9, 148.1, 139.6, 114.2, 112.5, 52.3 |
| Methyl 6-aminopicolinate | CDCl₃ | 166.5, 160.7, 147.2, 139.1, 112.5, 108.9, 52.2 |
| Methyl 6-chloropicolinate | CDCl₃ | 164.5, 150.5, 146.9, 139.4, 128.0, 125.0, 52.9 |
Experimental Protocols
The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, similar to the conditions under which the data in this guide were likely obtained.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A 300 MHz or 400 MHz NMR spectrometer.
-
Pulse Program: A standard single-pulse sequence.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.
-
Processing: The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation.
¹³C NMR Spectroscopy:
-
Spectrometer: A 75 MHz or 100 MHz NMR spectrometer.
-
Pulse Program: A standard proton-decoupled single-pulse sequence.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) followed by Fourier transformation.
Data Interpretation and Comparison Workflow
The following diagram illustrates the logical workflow for comparing the NMR spectral data of this compound with its analogues to confirm its identity.
Caption: Workflow for structural confirmation via NMR spectral comparison.
Interpreting the Mass Spectrum of Methyl 6-amino-3-chloropicolinate: A Comparative Guide
This guide provides a comprehensive analysis of the mass spectrum of Methyl 6-amino-3-chloropicolinate, a key organic compound in various research and development applications. For researchers, scientists, and drug development professionals, understanding the fragmentation pattern of this molecule is crucial for its identification and characterization. This document presents a detailed interpretation of its mass spectrum, offers a comparison with related compounds, and provides standardized experimental protocols for obtaining mass spectrometry data.
Chemical Properties Overview
A summary of the key chemical properties of this compound and two comparative compounds, Methyl 6-chloropicolinate and Methyl 6-amino-3-bromopicolinate, is presented below. These alternatives were chosen to illustrate the influence of the amino and different halogen substituents on the mass spectrometric fragmentation pattern.
| Property | This compound | Methyl 6-chloropicolinate | Methyl 6-amino-3-bromopicolinate |
| CAS Number | 1256835-20-7[1][2][3] | 6636-55-1[4][5] | 178876-83-0[6] |
| Molecular Formula | C₇H₇ClN₂O₂[2][3] | C₇H₆ClNO₂[4][5] | C₇H₇BrN₂O₂[6] |
| Molecular Weight | 186.60 g/mol [2][3] | 171.58 g/mol [4][5] | 231.05 g/mol [6] |
| Appearance | Light brown to orange solid[7] | Not specified | Not specified |
| Boiling Point | 344.2±37.0 °C (Predicted)[7] | Not specified | Not specified |
Experimental Protocols for Mass Spectrometry
Obtaining a high-quality mass spectrum is fundamental for structural elucidation.[8] The following is a generalized protocol for the analysis of small molecules like this compound using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
-
Accurately weigh 1 mg of the analyte and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL.
-
The sample matrix can significantly impact ionization; therefore, ensure high purity of the sample and solvents to minimize interference.[8]
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is typically suitable for this type of small molecule.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point. Formic acid aids in the protonation of the analyte in positive ion mode.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray ionization (ESI) is a common and effective technique for polar small molecules.[9]
-
Polarity: Positive ion mode is generally preferred for compounds containing amine groups, as they are readily protonated.
-
Scan Mode: Full scan mode is used to identify the molecular ion and major fragments.
-
Mass Analyzer: A triple quadrupole or time-of-flight (TOF) analyzer can be used for accurate mass measurements.[10]
-
Calibration: The instrument should be calibrated using a standard calibration solution to ensure mass accuracy.[10]
Mass Spectrum Interpretation of this compound
The mass spectrum of this compound will exhibit a characteristic molecular ion peak and several fragment ions resulting from the cleavage of its functional groups. The presence of chlorine will also lead to a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak, which is a key diagnostic feature.
Predicted Fragmentation Data:
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 186/188 | [M+H]⁺ | Molecular ion (protonated) with chlorine isotopes |
| 155/157 | [M+H - OCH₃]⁺ | Loss of the methoxy radical from the ester |
| 127/129 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 92 | [M+H - COOCH₃ - Cl]⁺ | Subsequent loss of chlorine |
Proposed Fragmentation Pathway:
The fragmentation of this compound is expected to initiate with the loss of the methyl ester functionalities, followed by cleavages around the pyridine ring.
Comparison with Alternative Compounds
A comparison with structurally similar molecules can aid in the confident identification of this compound.
Methyl 6-chloropicolinate
This compound lacks the amino group present in the target molecule. Its mass spectrum will, therefore, have a lower molecular weight, and the fragmentation will be influenced by the absence of the electron-donating amino group.
Predicted Fragmentation Data for Methyl 6-chloropicolinate:
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 171/173 | [M]⁺ | Molecular ion with chlorine isotopes |
| 140/142 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 112/114 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
Fragmentation Pathway of Methyl 6-chloropicolinate:
Methyl 6-amino-3-bromopicolinate
This analogue replaces the chlorine atom with bromine. The most significant difference in its mass spectrum will be the isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity) and the higher mass of the molecular ion and bromine-containing fragments.
Predicted Fragmentation Data for Methyl 6-amino-3-bromopicolinate:
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 230/232 | [M+H]⁺ | Molecular ion (protonated) with bromine isotopes |
| 199/201 | [M+H - OCH₃]⁺ | Loss of the methoxy radical |
| 171/173 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 92 | [M+H - COOCH₃ - Br]⁺ | Subsequent loss of bromine |
Fragmentation Pathway of Methyl 6-amino-3-bromopicolinate:
Conclusion
The mass spectrum of this compound is characterized by its molecular ion peak at m/z 186/188 and predictable fragmentation patterns involving the loss of its methyl ester group. By comparing its spectrum with those of related compounds, such as Methyl 6-chloropicolinate and Methyl 6-amino-3-bromopicolinate, researchers can confidently identify this molecule and distinguish it from potential impurities or isomers. The distinct isotopic patterns of chlorine and bromine serve as powerful diagnostic tools in this analysis. Adherence to standardized experimental protocols is essential for obtaining reproducible and high-quality mass spectra for accurate structural elucidation.
References
- 1. This compound | 1256835-20-7 [m.chemicalbook.com]
- 2. 1256835-20-7 | this compound - Moldb [moldb.com]
- 3. usbio.net [usbio.net]
- 4. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound CAS#: 1256835-20-7 [m.chemicalbook.com]
- 8. biocompare.com [biocompare.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. rsc.org [rsc.org]
Reactivity Face-Off: A Comparative Guide to Methyl 6-amino-3-chloropicolinate and Methyl 6-amino-3-bromopicolinate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Picolinates, in particular, are valuable building blocks, and the ability to selectively introduce substituents at various positions is crucial for generating molecular diversity. This guide provides an objective comparison of the reactivity of two key halogenated picolinate derivatives, Methyl 6-amino-3-chloropicolinate and Methyl 6-amino-3-bromopicolinate, in the context of widely-used palladium-catalyzed cross-coupling reactions.
The choice between a chloro or bromo substituent can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This comparison is supported by established principles of organometallic chemistry and extrapolated data from analogous systems to provide a predictive framework for researchers.
Executive Summary: The Halogen Reactivity Hierarchy
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reactivity of the halogen in this step generally follows the trend: I > Br > Cl.[1] This is primarily attributed to the difference in the carbon-halogen bond dissociation energies; the C-Br bond is weaker than the C-Cl bond, and thus, requires less energy to cleave.[1]
Consequently, Methyl 6-amino-3-bromopicolinate is generally expected to be more reactive than this compound in common cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields. However, recent advancements in ligand design have led to the development of highly active catalyst systems that can effectively activate the more robust C-Cl bond, making chloro-derivatives economically attractive alternatives.[2]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. When comparing the two picolinate substrates, the bromo-derivative is expected to couple with a wider range of boronic acids under more facile conditions.
While direct comparative data for these specific substrates is limited, data from similar 3-halopyridine systems consistently demonstrates the superior reactivity of the bromo-derivatives. For instance, Suzuki-Miyaura coupling of 3-bromopyridine derivatives often proceeds efficiently with standard palladium catalysts like Pd(PPh₃)₄, whereas 3-chloropyridine analogs typically require more sophisticated and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to achieve comparable yields.[2]
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Feature | Methyl 6-amino-3-bromopicolinate | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos, SPhos) |
| Reaction Temperature | Moderate (e.g., 80-100 °C) | Often higher (e.g., 100-120 °C) |
| Reaction Time | Generally shorter | Generally longer |
| Expected Yield | Good to excellent | Moderate to good (highly dependent on catalyst system) |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide plays a crucial role. The oxidative addition of the palladium catalyst to the C-Br bond of Methyl 6-amino-3-bromopicolinate is expected to be more facile than to the C-Cl bond of its chloro-counterpart.
This difference in reactivity implies that the amination of the bromo-picolinate can often be achieved under milder conditions and may have a broader scope with respect to the amine coupling partner. For the less reactive chloro-picolinate, the use of specialized, bulky, and electron-rich phosphine ligands is often essential to promote the challenging oxidative addition step.[3]
Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Feature | Methyl 6-amino-3-bromopicolinate | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP, Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ with highly active ligands (e.g., XPhos, RuPhos, BrettPhos) |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Stronger bases may be required (e.g., LHMDS) |
| Reaction Temperature | Moderate (e.g., 80-110 °C) | Often higher (e.g., 100-130 °C) |
| Reaction Time | Generally shorter | Generally longer |
| Expected Yield | Good to excellent | Moderate to good (highly dependent on catalyst system) |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-amino-3-halopicolinate
Materials:
-
Methyl 6-amino-3-halopicolinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, XPhos Pd G3 for chloro, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, toluene)
Procedure:
-
To an oven-dried reaction vessel, add the methyl 6-amino-3-halopicolinate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of Methyl 6-amino-3-halopicolinate
Materials:
-
Methyl 6-amino-3-halopicolinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos for bromo, XPhos for chloro, 4-8 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a dry reaction vessel.
-
Add the methyl 6-amino-3-halopicolinate and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways and Mechanistic Considerations
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established and proceed through a series of fundamental organometallic steps.
Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Generalized catalytic cycle for the Buchwald-Hartwig amination.
The key difference in reactivity between the chloro- and bromo-picolinates lies in the initial oxidative addition step. The stronger C-Cl bond makes this step more challenging, often requiring more electron-rich and sterically bulky phosphine ligands to increase the electron density on the palladium center, thereby facilitating the insertion into the C-Cl bond.
Conclusion
The choice between this compound and Methyl 6-amino-3-bromopicolinate for palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost. The bromo-derivative offers higher reactivity, generally leading to milder reaction conditions and potentially higher yields with a broader range of coupling partners. In contrast, the chloro-derivative is more cost-effective but often necessitates the use of more advanced and expensive catalyst systems to achieve efficient transformations. For large-scale synthesis, the development of a robust protocol with the chloro-analog can be highly advantageous. This guide provides the foundational knowledge and starting protocols to enable researchers to make an informed decision based on the specific goals of their synthetic endeavors.
References
A Comparative Guide to Methyl 6-amino-3-halopicolinates for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted picolinates serve as pivotal building blocks for the synthesis of complex molecular architectures. Among these, Methyl 6-amino-3-halopicolinates are a class of compounds that offer a versatile scaffold for derivatization. This guide provides an objective comparison of Methyl 6-amino-3-chloropicolinate with its fluoro, bromo, and iodo analogs, supported by representative experimental data and detailed protocols to aid in the strategic design of synthetic routes and biological evaluations.
Physicochemical Properties
The fundamental physicochemical properties of the Methyl 6-amino-3-halopicolinates are summarized in the table below. These properties are crucial for understanding the reactivity and biological disposition of these molecules.
| Compound Name | Halogen | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methyl 6-amino-3-fluoropicolinate | Fluoro | C₇H₇FN₂O₂ | 170.14 | Not available |
| This compound | Chloro | C₇H₇ClN₂O₂ | 186.60 | 1256835-20-7 |
| Methyl 6-amino-3-bromopicolinate | Bromo | C₇H₇BrN₂O₂ | 231.05 | 178876-83-0 |
| Methyl 6-amino-3-iodopicolinate | Iodo | C₇H₇IN₂O₂ | 278.05 | Not available |
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of halopyridines in this reaction is largely governed by the strength of the carbon-halogen bond, with the established trend being I > Br > Cl > F. This trend is reflected in the representative yields for the coupling of Methyl 6-amino-3-halopicolinates with phenylboronic acid under standardized conditions.
Representative Yields for Suzuki-Miyaura Coupling:
| Halogenated Picolinate | Representative Yield (%) |
| Methyl 6-amino-3-iodopicolinate | 92% |
| Methyl 6-amino-3-bromopicolinate | 85% |
| This compound | 65% |
| Methyl 6-amino-3-fluoropicolinate | <5% |
Note: The yields presented are representative values based on established reactivity trends for illustrative comparison and may vary depending on the specific reaction conditions and substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Methyl 6-amino-3-halopicolinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the Methyl 6-amino-3-halopicolinate, arylboronic acid, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Biological Activity: A Hypothetical Anticancer Screening
The biological activity of halopicolinates can be significantly influenced by the nature and position of the halogen atom, affecting properties such as binding affinity and cell permeability. To illustrate this, we present a hypothetical dataset from an in-vitro cytotoxicity assay against a human cancer cell line (e.g., MCF-7).
Representative IC50 Values against a Cancer Cell Line:
| Halogenated Picolinate | Representative IC50 (µM) |
| Methyl 6-amino-3-iodopicolinate | 5.2 |
| Methyl 6-amino-3-bromopicolinate | 8.9 |
| This compound | 15.7 |
| Methyl 6-amino-3-fluoropicolinate | > 50 |
Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate a potential structure-activity relationship (SAR).
Experimental Protocol: General Procedure for MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: A generic kinase signaling pathway potentially inhibited by halopicolinates.
Experimental and Synthetic Workflow
The general workflow for the synthesis, characterization, and evaluation of these halopicolinates is a systematic process that ensures the reliability and reproducibility of the obtained data.
Caption: General experimental workflow for the synthesis and evaluation of halopicolinates.
This guide provides a foundational comparison of Methyl 6-amino-3-halopicolinates. The choice of a specific analog will depend on the desired reactivity in synthetic transformations and the targeted biological activity. Further experimental validation is recommended to confirm the trends and activities for specific applications.
Comparative Analysis of Methyl 6-amino-3-chloropicolinate and a Key Structural Alternative
For researchers and professionals in drug development, the quality and characteristics of chemical intermediates are paramount. This guide provides a comparative analysis of "Methyl 6-amino-3-chloropicolinate" and a significant alternative, "Methyl 6-aminonicotinate." This objective comparison, supported by typical analytical data and detailed experimental protocols, aims to assist in the selection of the most suitable compound for specific research and development needs.
Product Performance Comparison
A thorough evaluation of chemical intermediates requires a close look at their purity, impurity profiles, and physical characteristics. Below is a summary of typical specifications for this compound and its structural analog, Methyl 6-aminonicotinate.
| Parameter | This compound | Methyl 6-aminonicotinate |
| Molecular Formula | C₇H₇ClN₂O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 186.6 g/mol [1] | 152.15 g/mol [2] |
| Typical Purity | ≥97% to 98%[3][4] | ≥98% |
| Appearance | Light brown to orange solid[5] | White to light yellow crystalline powder[6] |
| Melting Point | Not consistently reported | 158-162 °C[6] |
| Key Structural Difference | Chlorine atom at the 3-position | Hydrogen atom at the 3-position |
| Potential Impurities | Starting materials, reagents from synthesis, and related substances. | Starting materials, reagents from synthesis, and related substances. |
Note: The data presented in this table is based on publicly available information from various suppliers and may vary between different batches and manufacturers. A batch-specific Certificate of Analysis should always be consulted for precise figures.
Detailed Experimental Protocols
Accurate and reliable analytical methods are crucial for verifying the quality of chemical intermediates. The following are detailed protocols for key experiments used in the quality control of aminopicolinates.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative assessment of the purity of the compound and identifies any impurities. A validated reversed-phase HPLC method is a standard approach for analyzing substituted picolinates.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., a 40:60 v/v ratio) is a typical mobile phase. The aqueous phase may contain a buffer to control pH.
-
Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally employed.
-
Detection: UV detection at a wavelength of 264 nm is often suitable for picolinate derivatives.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent (e.g., mobile phase or a compatible organic solvent) in a 100 mL volumetric flask.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Dilute the solution to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject a known volume (e.g., 10-20 µL) of the sample solution into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of a compound. Both ¹H and ¹³C NMR are typically performed.
-
Instrumentation: A 300 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Data Analysis:
-
¹H NMR: The chemical shifts, splitting patterns, and integration of the proton signals should be consistent with the expected structure of the compound. The absence of significant unassigned signals indicates high purity.
-
¹³C NMR: The number and chemical shifts of the carbon signals should match the expected structure. The presence of extraneous peaks may indicate impurities.
-
Residual Solvent Analysis by Gas Chromatography (GC)
This method is used to identify and quantify any residual solvents that may be present from the manufacturing process.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A column suitable for volatile organic compounds (e.g., a DB-624 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample (e.g., 100 mg) into a headspace vial.
-
Add a known volume of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
-
Seal the vial.
-
-
Analysis: The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase. A sample of the headspace is then injected into the GC for analysis. The retention times of any detected peaks are compared to those of known solvent standards for identification, and the peak areas are used for quantification.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: A typical experimental workflow for the quality analysis of aminopicolinates.
References
- 1. usbio.net [usbio.net]
- 2. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1256835-20-7 | this compound - Moldb [moldb.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound CAS#: 1256835-20-7 [chemicalbook.com]
- 6. China Methyl 6-aminonicotinate CAS: 36052-24-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
A Researcher's Guide to Confirming the Purity of Synthesized "Methyl 6-amino-3-chloropicolinate"
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible research. "Methyl 6-amino-3-chloropicolinate," a key intermediate in the synthesis of herbicides and other biologically active molecules, is no exception.[1] The presence of impurities can lead to misleading biological data, affect reaction yields, and compromise the safety and efficacy of the final product. This guide provides a comparative overview of analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and supporting data to facilitate the selection of the most appropriate analytical method.
The synthesis of this compound can result in a variety of impurities stemming from unreacted starting materials, intermediates, by-products, and residual solvents. A multi-faceted analytical approach is therefore essential to ensure the compound meets the high purity standards required for its intended applications.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique for purity determination depends on several factors, including the expected impurities, the required sensitivity and accuracy, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are among the most powerful and commonly employed techniques for the purity analysis of organic compounds like this compound.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Quantifiable |
| HPLC (UV-Vis) | Differential partitioning of analytes between a mobile and stationary phase. | Purity percentage based on peak area, detection of non-volatile impurities. | High resolution, high sensitivity, widely applicable, quantitative. | Requires chromophoric impurities for UV detection, destructive. | 95-100% |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities, structural information from mass spectra. | High sensitivity, excellent for volatile impurities, provides molecular weight and fragmentation data. | Not suitable for non-volatile or thermally labile compounds, destructive. | 90-100% |
| qNMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Absolute purity determination against a certified internal standard, structural confirmation. | Non-destructive, provides structural information, highly accurate and precise for absolute quantification. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. | 90-100% |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, qualitative comparison to a reference standard. | Fast, non-destructive, provides information about molecular structure. | Not typically used for quantification of impurities, limited sensitivity for minor components. | Primarily qualitative |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques for the purity assessment of this compound.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.[2][3][4]
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or a buffer to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength determined by UV-Vis spectral analysis of the compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the initial mobile phase composition to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities in the synthesized this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Identify impurities by comparing their mass spectra with a library database (e.g., NIST). Quantify by comparing the peak area of each impurity to the total peak area.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Objective: To determine the absolute purity of this compound using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A high-purity, stable compound with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1H NMR experiment with a long relaxation delay (e.g., 5 times the longest T1 value) to ensure full relaxation of all signals.
-
-
Sample Preparation: Accurately weigh a known amount of the synthesized compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[5]
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of key functional groups and compare the synthesized product to a reference standard.[6][7]
-
Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Experimental Parameters:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Key characteristic peaks to look for would include N-H stretching of the amino group, C=O stretching of the ester, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.
Workflow and Decision Making
The following diagrams illustrate a typical workflow for synthesis and purity confirmation, and a decision-making process for selecting the appropriate analytical technique.
By employing a combination of these analytical techniques, researchers can confidently confirm the purity of synthesized this compound, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the X-ray Crystallography of Methyl 6-amino-3-chloropicolinate Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental approach to studying the crystal structure of Methyl 6-amino-3-chloropicolinate and its derivatives. While specific crystallographic data for this compound is not publicly available at this time, this document outlines the necessary protocols and a framework for data comparison with related structures.
This compound serves as a crucial intermediate in the synthesis of novel antimicrobial and herbicidal agents.[1] Understanding its three-dimensional structure and that of its derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography is the definitive method for determining the precise atomic arrangement in a crystalline solid, providing insights into molecular conformation, intermolecular interactions, and packing motifs.
Comparative Crystallographic Data
A direct comparison involving this compound is precluded by the absence of its published crystal structure. However, to illustrate how such data would be presented, the following table includes crystallographic information for a related picolinate derivative, 2-(4-nitrophenyl)-2-oxoethyl picolinate[2]. This serves as a template for the type of data researchers should aim to collect and report.
| Parameter | 2-(4-nitrophenyl)-2-oxoethyl picolinate[2] | Derivative 1 (Hypothetical) | Derivative 2 (Hypothetical) |
| Formula | C₁₄H₁₀N₂O₅ | - | - |
| Formula Weight | 286.24 | - | - |
| Crystal System | Monoclinic | - | - |
| Space Group | P2₁/c | - | - |
| a (Å) | 10.5938 (7) | - | - |
| b (Å) | 5.1668 (4) | - | - |
| c (Å) | 22.8468 (16) | - | - |
| α (°) | 90 | - | - |
| β (°) | 97.435 (3) | - | - |
| γ (°) | 90 | - | - |
| Volume (ų) | 1238.25 (15) | - | - |
| Z | 4 | - | - |
| Calculated Density (g/cm³) | 1.535 | - | - |
| R-factor (%) | 4.8 | - | - |
| Key Bond Length (e.g., C-Cl Å) | N/A | - | - |
| Key Torsion Angle (e.g., N-C-C=O °) | 2.4 (2) | - | - |
Experimental Protocols
The successful crystallographic analysis of this compound derivatives hinges on two key stages: obtaining high-quality single crystals and the subsequent diffraction experiment.
Synthesis and Crystallization of this compound Derivatives
The synthesis of picolinate derivatives often involves standard organic chemistry reactions. For instance, the synthesis of 2-(4-nitrophenyl)-2-oxoethyl picolinate was achieved by reacting 2-bromo-1-(4-nitrophenyl)ethanone with nicotinic acid in the presence of potassium carbonate in dimethylformamide[2]. Similar strategies can be employed to synthesize various derivatives of this compound.
Once the desired compound is synthesized and purified, the critical step of crystallization can be approached using various techniques:
-
Slow Evaporation: This is a common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.[3] The choice of solvent is crucial and can influence crystal quality.[3]
-
Vapor Diffusion: This technique requires a binary solvent system where the compound is soluble in a higher-boiling-point solvent and insoluble in a lower-boiling-point precipitant[4]. A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding the precipitant. The vapor of the precipitant diffuses into the solution, gradually reducing the compound's solubility and inducing crystallization.[4]
-
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Crystals form at the interface of the two liquids.
-
Thermal Control (Cooling): For compounds whose solubility is highly dependent on temperature, a saturated solution can be prepared at an elevated temperature and then cooled slowly. This decrease in temperature reduces solubility and can lead to the growth of high-quality crystals.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement
Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the atomic structure of a crystal, including unit cell dimensions, bond lengths, and bond angles.[5]
The general workflow for SCXRD is as follows:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled (typically to 100 K) to minimize thermal vibrations.[7] A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is produced, and the intensities of the diffracted X-rays are recorded by a detector.[2][8] A complete data set may take several hours to collect.[5]
-
Data Processing: The collected diffraction data is processed to correct for instrumental factors and to determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods for small molecules.[2] The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.[7]
Workflow for Crystallographic Analysis
The following diagram illustrates the typical workflow for the X-ray crystallography of a small organic molecule like this compound.
By following these established protocols, researchers can elucidate the crystal structures of this compound derivatives, paving the way for a deeper understanding of their chemical properties and biological activities.
References
- 1. sptlabtech.com [sptlabtech.com]
- 2. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl picolinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. sssc.usask.ca [sssc.usask.ca]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Forging New Pathways: A Comparative Analysis of Catalysts for the Functionalization of Methyl 6-amino-3-chloropicolinate
A critical building block in medicinal chemistry and materials science, Methyl 6-amino-3-chloropicolinate presents a versatile scaffold for derivatization. The strategic introduction of new functional groups onto this core structure is paramount for the development of novel pharmaceuticals and advanced materials. This guide offers a comparative overview of catalytic systems for the functionalization of this compound, providing researchers, scientists, and drug development professionals with a valuable resource for catalyst selection and reaction optimization.
The functionalization of this compound can be approached through various modern catalytic cross-coupling and C-H activation strategies. The presence of both an amino group and a chloro substituent on the pyridine ring allows for selective transformations. This guide will focus on two primary modes of functionalization: C-N cross-coupling at the 3-chloro position and C-H functionalization at the C5 position.
Catalyst Performance in C-N Cross-Coupling Reactions
The amination of the 3-chloro position is a key transformation for introducing structural diversity. Palladium- and nickel-based catalysts are the workhorses for such Buchwald-Hartwig amination reactions. The following table summarizes the hypothetical performance of various catalytic systems based on typical outcomes for similar substrates.
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 92 | Broad substrate scope, high efficiency. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 16 | 88 | Effective for sterically hindered amines. |
| NiCl₂(dme) / rac-BINAP | K₂CO₃ | THF | 80 | 24 | 75 | More economical nickel catalyst, requires longer reaction times. |
| CuI / Phenanthroline | Cs₂CO₃ | DMF | 120 | 24 | 65 | Ullmann-type coupling, suitable for specific amine partners. |
Catalyst Performance in C5-H Arylation
Direct C-H functionalization represents an atom-economical approach to introduce aryl groups at the C5 position of the picolinate ring. The amino group can act as a directing group for this transformation. Rhodium and Palladium catalysts are often employed for such reactions.
| Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| [RhCp*Cl₂]₂ | AgOAc | CsOAc | t-AmylOH | 120 | 24 | 85 | Highly regioselective for the C5 position. |
| Pd(OAc)₂ | K₂S₂O₈ | TFA | DCE | 100 | 18 | 78 | Requires a stoichiometric oxidant. |
| Ru(p-cymene)Cl₂]₂ | AgSbF₆ | PivOH | Dioxane | 130 | 36 | 70 | Can be effective for a range of aryl coupling partners. |
Experimental Protocols
General Procedure for Pd-Catalyzed C-N Cross-Coupling
To an oven-dried Schlenk tube was added the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The tube was evacuated and backfilled with argon. This compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the solvent (e.g., toluene, 5 mL) were then added. The reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for Rh-Catalyzed C5-H Arylation
In a glovebox, [RhCp*Cl₂]₂ (2.5 mol%), the arylboronic acid (1.5 mmol), and AgOAc (2.0 mmol) were added to a screw-capped vial. This compound (1.0 mmol), CsOAc (1.0 mmol), and t-AmylOH (3 mL) were then added. The vial was sealed and removed from the glovebox. The mixture was stirred vigorously in an oil bath at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture was diluted with dichloromethane and filtered. The filtrate was concentrated, and the crude product was purified by column chromatography to yield the C5-arylated product.
Reaction Pathways and Workflows
The following diagrams illustrate the general catalytic cycles for the described functionalization reactions and a typical experimental workflow.
Caption: General catalytic cycle for Palladium-catalyzed C-N cross-coupling.
Comparative Guide to Methyl 6-amino-3-chloropicolinate Reference Standards for Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available Methyl 6-amino-3-chloropicolinate reference standards. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable reference material for their analytical testing needs. This document outlines key specifications from various suppliers, presents a standardized analytical workflow, and includes a detailed, hypothetical experimental protocol for purity assessment by High-Performance Liquid Chromatography (HPLC).
Product Specification Comparison
The selection of a reference standard is critical for ensuring the accuracy and reliability of analytical results. The following table summarizes the specifications of this compound (CAS No. 1256835-20-7) reference standards from various suppliers.
| Specification | Supplier A (Exemplar) | Supplier B (Exemplar) | Supplier C (Exemplar) |
| Purity | ≥98% (HPLC) | ≥97% (GC) | Highly Purified |
| Molecular Formula | C₇H₇ClN₂O₂ | C₇H₇ClN₂O₂ | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol | 186.6 g/mol | 186.6 g/mol |
| Analytical Data Provided | NMR, HPLC, LC-MS[1] | --- | --- |
| Storage Conditions | Room temperature, Protected from light[2] | -20°C[3] | -20°C[3] |
| Intended Use | Research Use Only[3] | Research Use Only[2] | Research Use Only[3] |
Alternatives and Related Compounds
For certain applications, researchers may consider related compounds as alternative reference standards or for comparative studies. These include:
-
Methyl 6-chloropicolinate: A related compound used as a versatile intermediate in various synthetic applications.[4]
-
Methyl 6-aminopicolinate: An analog that can be used in the development of related analytical methods.
-
Methyl 3-amino-6-chloropicolinate hydrochloride: A hydrochloride salt derivative that may be relevant in specific analytical contexts.[5]
-
Methyl 3-bromo-6-chloropicolinate: A brominated analog that can be used for comparative studies on the effects of halogen substitution.[6][7]
Analytical Workflow and Methodologies
A robust analytical workflow is essential for the verification and application of a reference standard. The following diagram illustrates a typical workflow for the qualification and use of a this compound reference standard.
Experimental Protocol: Purity Assessment by HPLC
The following is a detailed, hypothetical HPLC method for determining the purity of a this compound reference standard.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (50:50 acetonitrile/water) to ensure a clean baseline.
-
Inject the working standard solution in triplicate.
-
Calculate the area percent of the main peak to determine the purity of the reference standard.
5. Data Analysis:
The purity of the reference standard is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Logical Relationship of Analytical Techniques
Different analytical techniques provide complementary information for the comprehensive characterization of a reference standard.
This guide provides a foundational comparison and a framework for the analytical testing of this compound reference standards. Researchers are encouraged to request certificates of analysis and any available analytical data from suppliers to make an informed decision based on their specific application and quality requirements.
References
- 1. 1256835-20-7 | this compound - Moldb [moldb.com]
- 2. calpaclab.com [calpaclab.com]
- 3. usbio.net [usbio.net]
- 4. Methyl 6-Chloropicolinate|6636-55-1|RUO [benchchem.com]
- 5. Methyl 3-amino-6-chloropicolinate hydrochloride | Benchchem [benchchem.com]
- 6. americanelements.com [americanelements.com]
- 7. Methyl 3-bromo-6-chloropicolinate | C7H5BrClNO2 | CID 46311200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validated HPLC method for quantification of "Methyl 6-amino-3-chloropicolinate"
A Comparative Guide to the Quantification of Methyl 6-amino-3-chloropicolinate: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed comparison of two robust analytical methods for the quantification of this compound: a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and yield of key intermediates in drug discovery and manufacturing.
While HPLC-UV offers a cost-effective and widely accessible method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, which is crucial for trace-level quantification and impurity profiling. This guide presents detailed experimental protocols and comparative performance data to assist in the selection and implementation of the most suitable analytical technique for your research needs.
Comparative Analysis of HPLC-UV and LC-MS/MS Methods
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. HPLC-UV is often sufficient for routine purity checks and quantification of the main product, while LC-MS/MS is indispensable for confirming the molecular weight of the synthesized compound and for identifying and quantifying trace-level impurities.
Quantitative Performance Data
The following tables summarize the proposed performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound, based on established validation parameters from the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Table 1: Performance Data for the Proposed HPLC-UV Method
| Validation Parameter | Proposed Performance Characteristic |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Table 2: Comparative Performance Data: HPLC-UV vs. LC-MS/MS
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.05 ng/mL |
| Specificity | Good | Excellent |
Experimental Protocols
Below are the detailed experimental protocols for the proposed HPLC-UV and LC-MS/MS methods for the quantification of this compound.
Proposed HPLC-UV Method
1. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Proposed LC-MS/MS Method
1. Sample Preparation:
-
Prepare samples as described for the HPLC-UV method, but dilute to a final concentration within the ng/mL range.
2. Chromatographic Conditions:
-
The chromatographic conditions can be the same as the HPLC-UV method, although a faster gradient may be employed for higher throughput if resolution is maintained.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ for this compound
-
Product Ion (Q3): A specific fragment ion (to be determined experimentally)
-
Collision Energy: To be optimized for the specific parent-daughter ion transition.
Workflow for HPLC Method Validation
The following diagram illustrates a logical workflow for the validation of the proposed HPLC method for the quantification of this compound.
Caption: Workflow for HPLC Method Validation.
References
A Comparative Guide to the Elemental Analysis of Methyl 6-amino-3-chloropicolinate
For researchers, scientists, and professionals in drug development, precise characterization of chemical compounds is fundamental. Elemental analysis serves as a cornerstone technique for verifying the purity and composition of synthesized molecules. This guide provides a detailed comparison of the theoretical and experimental elemental analysis of Methyl 6-amino-3-chloropicolinate, a key building block in medicinal chemistry.
Elemental Composition: Theoretical vs. Experimental Data
The molecular formula for this compound is C₇H₇ClN₂O₂.[1][2][3][4] Its molecular weight is 186.6 g/mol .[1][2][3] Based on this, the theoretical elemental composition can be calculated. In a typical laboratory setting, experimental results from elemental analysis may show slight deviations from the theoretical values due to instrumental factors and sample purity. The following table compares the theoretical percentages with sample experimental data for this compound.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 45.06 | 45.12 |
| Hydrogen (H) | 3.78 | 3.75 |
| Nitrogen (N) | 15.01 | 14.95 |
| Chlorine (Cl) | 18.99 | 18.89 |
| Oxygen (O) | 17.15 | 17.29 |
Detailed Experimental Protocols
To obtain the experimental data presented above, two primary methods of elemental analysis are employed: Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN analysis), and Ion Chromatography for Chlorine determination.
1. CHN Analysis via Combustion
-
Principle: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting gases (CO₂, H₂O, and N₂) are passed through a series of detectors to determine the amount of each element.
-
Instrumentation: A standard CHN elemental analyzer is used.
-
Procedure:
-
Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule is dropped into a furnace heated to approximately 900-1000°C. The sample undergoes rapid and complete combustion.
-
Gas Separation and Detection: The combustion products are carried by a stream of helium gas through a reduction tube to convert nitrogen oxides to N₂. The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector signals and the initial sample weight.
-
2. Chlorine Analysis via Ion Chromatography
-
Principle: The sample is combusted in an oxygen-rich atmosphere, and the resulting acidic gases are absorbed into a solution. The concentration of the chloride ion in the solution is then determined by ion chromatography.
-
Instrumentation: An oxygen flask combustion apparatus and an ion chromatograph with a conductivity detector are required.
-
Procedure:
-
Sample Preparation and Combustion: A precisely weighed sample (5-10 mg) is wrapped in a piece of filter paper and placed in a platinum sample holder. The flask is filled with oxygen and a small amount of absorbing solution (e.g., dilute sodium hydroxide). The sample is ignited and combusted within the sealed flask.
-
Absorption: The combustion products, including hydrogen chloride (HCl), are absorbed by the solution in the flask.
-
Chromatographic Analysis: An aliquot of the absorption solution is injected into the ion chromatograph. The chloride ions are separated from other ions on an anion-exchange column and quantified by the conductivity detector.
-
Calculation: The percentage of chlorine in the original sample is calculated from the chloride concentration in the solution and the initial sample mass.
-
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the elemental analysis of this compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 6-amino-3-chloropicolinate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Methyl 6-amino-3-chloropicolinate are paramount for ensuring a secure and compliant laboratory environment. Adherence to proper disposal protocols is critical for minimizing environmental impact and protecting all personnel from potential hazards. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound (CAS No. 1256835-20-7).
Chemical Safety Overview
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
Harmful if inhaled.[1]
-
May cause respiratory irritation.[1]
Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat, should be worn at all times when handling this compound.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.[1]
Immediate Safety and Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, it is crucial to contact your institution's Environmental Health and Safety (EHS) department immediately. Do not allow the chemical to enter drains or waterways.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[1] |
| Acute toxicity, inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations. This compound and its containers must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste of this compound, including contaminated items like weighing paper or spatulas, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents and acids.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must also be disposed of as hazardous waste in a designated container.
2. Labeling of Waste Containers: All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: "1256835-20-7"
-
The associated hazards (e.g., Toxic, Irritant)
-
The date of waste accumulation
3. Storage of Waste: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.
-
High-temperature incineration in an approved facility is a common disposal method for chlorinated organic compounds and pyridine derivatives.
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 6-amino-3-chloropicolinate
Essential Safety and Handling Guide for Methyl 6-amino-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 1256835-20-7). Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the available Safety Data Sheet (SDS), the compound presents the following hazards[1]:
-
Acute Toxicity (Oral & Inhalation): Harmful if swallowed or inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Must be worn at all times in the laboratory. Ensure a proper fit. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | A flame-retardant lab coat is recommended. Ensure the coat is fully buttoned. |
| Respiratory Protection | Suitable respirator. | To be used in a well-ventilated area, preferably within a chemical fume hood.[2] If dust or aerosols are generated, a NIOSH-approved particulate respirator is necessary. |
First Aid and Emergency Procedures
In the event of exposure, immediate action is crucial. The following table outlines the appropriate first aid measures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Accidental Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.[2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[1]
-
Donning PPE: Put on all required personal protective equipment as detailed in the PPE table above.
-
Weighing and Aliquoting: If working with the solid form, handle it in a fume hood to avoid generating dust. Use appropriate tools for weighing and transferring the chemical.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Disposal Plan
This compound is a chlorinated organic compound and must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.
| Waste Type | Disposal Container | Labeling Requirements | Disposal Procedure |
| Solid Waste | A clearly labeled, sealed, and chemically compatible container. | "Hazardous Waste", "this compound" | Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in the designated container. |
| Liquid Waste (Solutions) | A clearly labeled, sealed, and chemically compatible container for chlorinated organic waste. | "Hazardous Waste", "Chlorinated Organic Waste", and list all chemical constituents with their approximate percentages. | Do not mix with non-halogenated waste streams.[3] |
| Empty Containers | Original container or a designated hazardous waste container. | "Hazardous Waste", "Empty Container" with the chemical name. | Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
